14,15-Leukotriene D4
Description
Properties
IUPAC Name |
(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTLPEVGZIRJOA-SPCGXPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032108 | |
| Record name | Eoxin D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Eosinophil Eoxin Pathway: A Technical Guide to the Synthesis of 14,15-Leukotriene D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key players in inflammatory responses, particularly in allergic diseases and asthma. Beyond their well-characterized role in the 5-lipoxygenase (5-LO) pathway that produces classical leukotrienes, eosinophils possess a robust 15-lipoxygenase-1 (15-LO-1) pathway leading to the synthesis of a distinct class of lipid mediators known as eoxins. This technical guide provides an in-depth exploration of the synthesis pathway of 14,15-leukotriene D4 (14,15-LTD4), also designated as eoxin D4 (EXD4), within human eosinophils. This document details the enzymatic cascade, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.
The this compound (Eoxin D4) Synthesis Pathway
The biosynthesis of 14,15-LTD4 in eosinophils is a multi-step enzymatic process initiated by the action of 15-lipoxygenase-1 (15-LO-1) on arachidonic acid. Human eosinophils are particularly rich in 15-LO-1, making them a primary source of eoxins.[1][2][3] The pathway proceeds as follows:
-
Oxygenation of Arachidonic Acid: The pathway begins with the liberation of arachidonic acid from the cell membrane. 15-LO-1 then catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE).[1][3]
-
Formation of the Epoxide Intermediate: 15-HPETE is subsequently converted into an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), also known as eoxin A4 (EXA4). Human 15-LO-1 possesses a minor intrinsic 12-lipoxygenase activity which may contribute to the conversion of 15-HPETE to EXA4.
-
Glutathione (B108866) Conjugation: 14,15-LTA4 is then conjugated with reduced glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST). This step yields 14,15-leukotriene C4 (14,15-LTC4) or eoxin C4 (EXC4).
-
Conversion to 14,15-LTD4: 14,15-LTC4 is transported extracellularly and is metabolized by the enzyme gamma-glutamyl transpeptidase (γ-GGT), which removes a glutamic acid residue to form this compound (14,15-LTD4) or eoxin D4 (EXD4).
-
Final Conversion to 14,15-LTE4: Further metabolism of 14,15-LTD4 by a dipeptidase results in the formation of 14,15-leukotriene E4 (14,15-LTE4) or eoxin E4 (EXE4).
Proinflammatory stimuli such as the classical leukotriene LTC4, prostaglandin (B15479496) D2 (PGD2), and interleukin-5 (IL-5) can induce the synthesis of EXC4 from the endogenous pool of arachidonic acid in eosinophils. Eoxins have demonstrated potent biological activity, including the ability to increase vascular permeability, a key feature of inflammation.
Quantitative Data
Quantitative data on the eoxin pathway is crucial for understanding its physiological and pathological significance. The following tables summarize available data on enzyme kinetics and metabolite concentrations.
| Enzyme | Substrate | Km | Vmax | Cell Type/Source | Reference |
| Leukotriene C4 Synthase | Leukotriene A4 | 45 µM | 4.9 µM/min | Human (recombinant) | |
| Leukotriene C4 Synthase | Glutathione | 0.7 mM | 2.5 µM/min | Human (recombinant) |
Table 1: Kinetic Parameters of Enzymes Involved in Cysteinyl Leukotriene Synthesis. Note: Data is for the analogous 5-LO pathway enzyme, as specific kinetic data for the 15-LO pathway enzymes in eosinophils is limited.
| Metabolite | Biological Fluid | Concentration (Median, Range) | Patient Population | Reference |
| Eoxin C4 | Bronchoalveolar Lavage Fluid (BALF) | 1.4 pg/mL (<1.12-6.7 pg/mL) | Patients with various respiratory inflammatory diseases |
Table 2: Concentration of Eoxin C4 in Human Biological Fluid.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 14,15-LTD4 synthesis pathway in eosinophils.
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
Method: Negative Immunomagnetic Selection
This method yields a highly purified population of untouched eosinophils.
Materials:
-
Anticoagulated (EDTA) whole blood
-
Dextran (B179266) solution (6%)
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Eosinophil isolation kit (negative selection) containing an antibody cocktail and magnetic nanoparticles
-
Magnetic separator
Procedure:
-
Erythrocyte Sedimentation: Mix whole blood with 6% dextran solution and allow erythrocytes to sediment for 30-60 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Granulocyte Enrichment: Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Pellet Collection: Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet at the bottom.
-
Erythrocyte Lysis (Optional): If necessary, lyse remaining red blood cells using a hypotonic buffer.
-
Negative Selection:
-
Resuspend the granulocyte pellet in the appropriate buffer.
-
Add the eosinophil-specific negative selection antibody cocktail, which contains antibodies against surface markers of other leukocytes (e.g., CD16 for neutrophils, CD3 for T cells, CD19 for B cells, CD14 for monocytes). Incubate for 10-15 minutes at 4°C.
-
Add magnetic nanoparticles and incubate for a further 5-10 minutes at 4°C.
-
Place the tube in a magnetic separator for 2-3 minutes.
-
Carefully collect the supernatant containing the untouched eosinophils.
-
-
Cell Purity Assessment: Assess eosinophil purity (>98%) by microscopic examination of a cytocentrifuge preparation stained with Wright-Giemsa or a similar stain.
Protocol 2: Stimulation of Eosinophils for Eoxin Production
Materials:
-
Purified eosinophils (from Protocol 1)
-
HBSS with Ca2+ and Mg2+
-
Arachidonic acid
-
Calcium ionophore A23187
-
Pro-inflammatory stimuli (e.g., LTC4, PGD2, IL-5)
Procedure:
-
Resuspend purified eosinophils in HBSS containing Ca2+ and Mg2+ at a concentration of 1-5 x 10^6 cells/mL.
-
Pre-warm the cell suspension to 37°C for 5 minutes.
-
Stimulation:
-
Exogenous Substrate: Add arachidonic acid to a final concentration of 10-20 µM.
-
Calcium Ionophore: Add A23187 to a final concentration of 1-5 µM.
-
Physiological Stimuli: Add LTC4 (e.g., 100 nM), PGD2 (e.g., 1 µM), or IL-5 (e.g., 10 ng/mL).
-
-
Incubate for the desired time (e.g., 5-30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol (B129727) or by placing the samples on ice.
-
Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for analysis of eoxins.
Protocol 3: Analysis of Eoxins by LC-MS/MS
Method: Liquid Chromatography-Tandem Mass Spectrometry
This is a highly sensitive and specific method for the quantification of eoxins.
Sample Preparation:
-
To the supernatant from the stimulated eosinophil suspension, add a deuterated internal standard for each analyte of interest (e.g., 14,15-LTD4-d5).
-
Perform solid-phase extraction (SPE) to purify and concentrate the lipid mediators.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the eoxins with methanol or another suitable organic solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes is typically used to separate the eoxins. The exact gradient will need to be optimized for the specific column and instrument used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each eoxin and internal standard must be determined. For example:
-
14,15-LTC4: m/z 624.3 -> [fragment ions]
-
14,15-LTD4: m/z 495.2 -> [fragment ions]
-
14,15-LTE4: m/z 438.2 -> [fragment ions]
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for maximum sensitivity.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
14,15-Leukotriene D4: An In-Depth Technical Guide to its Role as a Pro-Inflammatory Mediator
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene D4 (14,15-LTD4), a member of the eoxin family of lipid mediators, is emerging as a significant pro-inflammatory molecule.[1] Unlike the well-characterized cysteinyl leukotrienes derived from the 5-lipoxygenase (5-LO) pathway, 14,15-LTD4 is synthesized via the 15-lipoxygenase (15-LO) pathway, primarily in eosinophils and mast cells.[1] This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and potential signaling pathways of 14,15-LTD4, with a focus on its role in inflammation. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and target this novel inflammatory pathway.
Biosynthesis of this compound
The synthesis of 14,15-LTD4, also known as Eoxin D4 (EXD4), follows a distinct pathway from the canonical 5-LO-derived leukotrienes.[1] The key steps are outlined below:
-
Initiation by 15-Lipoxygenase (15-LO): The pathway begins with the action of 15-LO on arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE).
-
Formation of the Epoxide Intermediate: 15-HpETE is then converted to the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4).
-
Conjugation with Glutathione (B108866): 14,15-LTA4 is conjugated with glutathione by a glutathione S-transferase to form 14,15-leukotriene C4 (14,15-LTC4 or Eoxin C4).
-
Conversion to 14,15-LTD4: Finally, 14,15-LTC4 is metabolized to 14,15-LTD4 (Eoxin D4) through the removal of a glutamic acid residue by a γ-glutamyl transpeptidase.[1] Further metabolism can lead to the formation of 14,15-leukotriene E4 (14,15-LTE4 or Eoxin E4).[1]
Figure 1. Biosynthesis pathway of this compound.
Pro-Inflammatory Activities of this compound
The primary pro-inflammatory effect of 14,15-LTD4 identified to date is its ability to increase vascular permeability, a critical event in the inflammatory response that leads to edema and facilitates the infiltration of immune cells to the site of injury or infection.
Quantitative Data on Vascular Permeability
| Mediator Family | Relative Potency in Increasing Endothelial Permeability | Reference |
| Eoxins (EXC4, EXD4, EXE4) | Approximately 100 times more potent than histamine. | |
| Eoxins (EXC4, EXD4, EXE4) | Nearly as potent as LTC4 and LTD4. | |
| Histamine | Baseline for comparison. | |
| LTC4 and LTD4 | Potent inducers of vascular permeability. |
Table 1: Comparative Potency of Eoxins in Inducing Vascular Permeability.
Proposed Signaling Pathway for this compound
The precise signaling pathway for 14,15-LTD4 has not been fully elucidated. However, based on its structural similarity to the well-studied cysteinyl leukotriene LTD4 and its potent pro-inflammatory effects, a putative signaling cascade can be proposed. It is hypothesized that 14,15-LTD4 may act through one of the known cysteinyl leukotriene receptors (CysLT1R or CysLT2R) or a yet-to-be-identified eoxin-specific receptor.
Activation of a G-protein coupled receptor (GPCR) by 14,15-LTD4 would likely initiate a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is known to mediate increases in vascular permeability and the expression of pro-inflammatory genes.
Figure 2. Putative signaling pathway for 14,15-LTD4.
Experimental Protocols
In Vitro Vascular Permeability Assay
This protocol is adapted from established methods for measuring changes in endothelial cell monolayer permeability.
Objective: To quantify the effect of 14,15-LTD4 on the permeability of a human endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
This compound
-
FITC-Dextran (e.g., 70 kDa)
-
Phosphate Buffered Saline (PBS)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed HUVECs onto the Transwell® inserts at a density that will allow for the formation of a confluent monolayer within 48-72 hours.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).
-
Treatment: Gently aspirate the medium from the apical (upper) and basolateral (lower) chambers. Add fresh, serum-free medium to both chambers. Add varying concentrations of 14,15-LTD4 to the apical chamber of the test wells. Include a vehicle control (e.g., ethanol, the solvent for 14,15-LTD4).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 1-4 hours).
-
Permeability Measurement: Add FITC-Dextran to the apical chamber to a final concentration of 1 mg/mL.
-
Sampling: At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer (excitation ~490 nm, emission ~520 nm).
-
Data Analysis: Calculate the amount of FITC-Dextran that has passed through the monolayer for each condition. Plot the results as fluorescence intensity versus time or as a percentage of the control.
References
endogenous sources of 14,15-eoxin D4
An In-Depth Technical Guide on the Endogenous Sources of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) and its Metabolites
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. It plays a crucial role in regulating various physiological processes, including vascular tone, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the endogenous sources of 14,15-EET, its biosynthetic pathways, and the methodologies used for its detection and quantification. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the cellular and tissue origins of this important signaling molecule. While the term "14,15-eoxin D4" is not commonly used in the literature, this guide will address the synthesis of the parent epoxide, 14,15-EET, and its primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).
Biosynthesis of 14,15-EET
The primary pathway for the endogenous synthesis of 14,15-EET involves the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes.
1. Liberation of Arachidonic Acid: The synthesis is initiated by the release of arachidonic acid from the sn-2 position of membrane phospholipids. This is catalyzed by phospholipase A2 (PLA2), which is activated in response to various cellular stimuli.
2. Epoxidation by Cytochrome P450 Epoxygenases: Once liberated, arachidonic acid is metabolized by CYP epoxygenases, primarily members of the CYP2C and CYP2J families. These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The specific isomer produced is dependent on the tissue and the particular CYP isozyme expressed.
3. Metabolism to 14,15-DHET: 14,15-EET is relatively unstable in vivo and is rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This conversion is a key step in regulating the biological activity of 14,15-EET, as the diol often has different, and sometimes opposing, physiological effects.
Endogenous Sources of 14,15-EET
The production of 14,15-EET is tissue and cell-type specific, largely dictated by the expression of CYP epoxygenases.
-
Endothelium: The vascular endothelium is a primary source of 14,15-EET, where it acts as an endothelium-derived hyperpolarizing factor (EDHF), leading to vasodilation.
-
Kidney: In the kidney, 14,15-EET is produced in the proximal tubules and collecting ducts and is involved in regulating renal blood flow and sodium transport.
-
Liver: The liver expresses high levels of CYP epoxygenases and is a significant site of 14,15-EET synthesis.
-
Heart: Cardiomyocytes and coronary endothelium produce 14,15-EET, which has protective effects against ischemia-reperfusion injury.
-
Brain: Astrocytes and neurons are sources of 14,15-EET in the central nervous system, where it modulates synaptic transmission and neuroinflammation.
Quantitative Data
The following table summarizes the reported concentrations of 14,15-EET and its metabolite 14,15-DHET in various biological matrices. It is important to note that concentrations can vary significantly based on the physiological state and the analytical methods used.
| Biological Matrix | Species | Analyte | Concentration |
| Human Plasma | Human | 14,15-EET | 0.5 - 5 ng/mL |
| Human Plasma | Human | 14,15-DHET | 1 - 10 ng/mL |
| Rat Kidney | Rat | 14,15-EET | 2 - 15 ng/g tissue |
| Rat Kidney | Rat | 14,15-DHET | 5 - 25 ng/g tissue |
| Mouse Brain | Mouse | 14,15-EET | 0.1 - 1 ng/g tissue |
| Mouse Brain | Mouse | 14,15-DHET | 0.5 - 5 ng/g tissue |
| Cultured Endothelial Cells | Bovine | 14,15-EET | 0.1 - 2 ng/10^6 cells |
Experimental Protocols
The accurate quantification of 14,15-EET and 14,15-DHET from biological samples requires robust and sensitive analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.
Protocol: Extraction and Quantification of 14,15-EET and 14,15-DHET from Plasma by LC-MS
1. Sample Preparation and Internal Standard Spiking:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an internal standard solution (e.g., 14,15-EET-d8 and 14,15-DHET-d4) to correct for extraction losses and matrix effects.
2. Protein Precipitation and Lipid Extraction:
-
Add 1.5 mL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to further purify and concentrate the lipids.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the supernatant.
-
Wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the EETs and DHETs with a high percentage of organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
3. Derivatization (Optional but Recommended for Improved Sensitivity):
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., 2-picolylamine) to enhance ionization efficiency for mass spectrometry.
-
Incubate at 60°C for 30 minutes.
4. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their deuterated internal standards.
-
-
5. Data Analysis:
-
Quantify the analytes by constructing a calibration curve using known concentrations of standards.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification to correct for variability.
Conclusion
The endogenous production of 14,15-EET is a critical component of cellular signaling, with wide-ranging physiological effects. Understanding its sources and the pathways that govern its synthesis and metabolism is essential for the development of novel therapeutic strategies targeting the CYP-eicosanoid system. The methodologies outlined in this guide provide a framework for the accurate and reliable measurement of 14,15-EET and its metabolites, which is fundamental for advancing research in this field.
14,15-Leukotriene D4 (Eoxin D4) Signaling in Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), with a specific focus on its role in mast cell biology. While the signaling pathways of cysteinyl leukotrienes derived from the 5-lipoxygenase pathway are well-established, the 15-lipoxygenase pathway that generates eoxins represents an emerging area of research. This document details the biosynthesis of 14,15-LTD4, summarizes its known biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biochemical pathways. A significant knowledge gap remains concerning the specific receptors and downstream signaling cascades for 14,15-LTD4 in mast cells, which is highlighted herein as a critical area for future investigation.
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators upon activation. Among these are the leukotrienes, a family of lipid mediators derived from arachidonic acid. The most extensively studied leukotrienes are products of the 5-lipoxygenase (5-LOX) pathway, such as Leukotriene D4 (LTD4), which signals through well-characterized cysteinyl leukotriene receptors (CysLT1R and CysLT2R) to elicit bronchoconstriction and vascular leakage.
However, a distinct pathway involving 15-lipoxygenase-1 (15-LOX-1) leads to the formation of a separate class of leukotrienes, including 14,15-LTD4. To prevent confusion with their 5-LOX-derived counterparts, these molecules have been termed "eoxins".[1][2] Human mast cells have been identified as a source of these eoxins.[1][2][3] This guide focuses on the synthesis and currently understood biological functions of 14,15-LTD4 (Eoxin D4) in the context of mast cell signaling.
Biosynthesis of 14,15-LTD4 (Eoxin D4) in Mast Cells
The synthesis of 14,15-LTD4 is initiated by the action of 15-LOX-1 on arachidonic acid. The expression of 15-LOX-1 in human cord blood-derived mast cells (CBMCs) can be induced by Interleukin-4 (IL-4). The pathway proceeds through a series of enzymatic steps analogous to the 5-LOX pathway.
The key steps are:
-
Oxygenation: 15-LOX-1 converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).
-
Epoxide Formation: 15(S)-HpETE is dehydrated to form the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4).
-
Glutathione (B108866) Conjugation: Leukotriene C4 synthase (LTC4S) conjugates 14,15-LTA4 with glutathione to form 14,15-leukotriene C4 (14,15-LTC4) or Eoxin C4 (EXC4).
-
Conversion to 14,15-LTD4: 14,15-LTC4 is subsequently metabolized to 14,15-LTD4 (Eoxin D4) and then to 14,15-leukotriene E4 (14,15-LTE4) or Eoxin E4 (EXE4).
Human cord blood-derived mast cells have been shown to possess the cellular machinery to produce both EXC4 and EXD4.
Biological Activities of Eoxins
While the complete spectrum of biological activities of 14,15-LTD4 is still under investigation, initial studies have revealed potent pro-inflammatory effects, particularly concerning vascular permeability.
Data Presentation
The following table summarizes the key quantitative findings on the biological effects of eoxins.
| Mediator | Biological Effect | Model System | Potency | Reference |
| Eoxins (EXC4, EXD4, EXE4) | Increased Vascular Permeability | Human Endothelial Cell Monolayer | ~100 times more potent than histamine | |
| Eoxins (EXC4, EXD4, EXE4) | Increased Vascular Permeability | Human Endothelial Cell Monolayer | Almost as potent as LTC4 and LTD4 | |
| Eoxin C4 (14,15-LTC4) | Contractile Effects | Guinea Pig Pulmonary Parenchymal Strip/Ileum | No significant contractile effects observed |
Signaling Pathways: An Uncharted Territory
A critical gap in the current understanding of eoxin biology is the identity of their receptor(s) and the subsequent intracellular signaling pathways in mast cells. Unlike the well-defined CysLT1R and CysLT2R for 5-LOX-derived leukotrienes, the receptor for 14,15-LTD4 and other eoxins has not yet been identified.
The observation that eoxins potently increase vascular permeability but lack the contractile effects of canonical LTD4 suggests that they may signal through a distinct, yet-to-be-discovered receptor or a known receptor in a novel fashion. Elucidating this signaling cascade is a primary objective for future research in this field.
Experimental Protocols
The following section details the methodologies employed in the key studies on eoxin production and function.
Mast Cell Culture and Differentiation
-
Cell Source: Human cord blood-derived mast cells (CBMCs).
-
Culture Medium: AIM-V medium supplemented with 100 ng/mL stem cell factor (SCF) and 50 ng/mL IL-6.
-
Differentiation: Cells are cultured for at least 8 weeks to achieve a mature mast cell phenotype.
-
15-LOX-1 Induction: To induce the expression of 15-LOX-1, differentiated mast cells are primed with 10 ng/mL IL-4 for 48 hours before the experiment.
Eoxin Biosynthesis Assay
-
Cell Stimulation: IL-4-primed mast cells are incubated with 10 µM arachidonic acid for 5 minutes.
-
Sample Collection: Supernatants are collected for analysis.
-
Analysis:
-
Enzyme Immunoassay (EIA): Supernatants are analyzed using an EIA specific for Eoxin C4.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is used for the identification and quantification of EXC4 and EXD4. Single-reaction monitoring (SRM) is employed for specific detection.
-
Vascular Permeability Assay
-
Cell Model: Human endothelial cell monolayer.
-
Methodology: The effect of eoxins on the permeability of the endothelial cell monolayer is measured. This is often done by assessing the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer.
-
Treatment: Endothelial cells are treated with varying concentrations of eoxins, histamine, LTC4, or LTD4.
-
Outcome Measurement: The increase in permeability is quantified by measuring the amount of tracer that has passed through the monolayer over a specific time period.
Conclusion and Future Directions
The discovery of the 15-LOX-1 pathway and its products, the eoxins, in human mast cells has opened a new avenue in inflammation research. 14,15-LTD4 (Eoxin D4) and its related compounds are potent pro-inflammatory mediators, particularly with respect to their ability to induce vascular permeability. However, significant knowledge gaps remain. The foremost priorities for future research in this area include:
-
Receptor Identification: The identification and characterization of the specific receptor(s) for 14,15-LTD4 and other eoxins are paramount.
-
Elucidation of Signaling Pathways: Delineating the downstream signaling cascades activated by eoxin-receptor interaction in mast cells is crucial to understanding their mechanism of action.
-
In Vivo Studies: Translating the in vitro findings to in vivo models of allergic inflammation is necessary to establish the pathophysiological relevance of the eoxin pathway.
-
Therapeutic Targeting: A thorough understanding of the 14,15-LTD4 signaling pathway could unveil novel therapeutic targets for the treatment of allergic and inflammatory diseases where mast cells play a central role.
This technical guide serves as a foundational resource for researchers embarking on the study of this novel class of lipid mediators and their role in mast cell function.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Actions of 14,15-Leukotriene D4 (Eoxin D4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4). This lipid mediator is a product of the 15-lipoxygenase pathway and is primarily produced by eosinophils and mast cells. While research on 14,15-LTD4 is less extensive than its 5-lipoxygenase-derived counterpart, LTD4, existing evidence points to its role as a proinflammatory agent. This document details its biosynthesis, metabolism, and known physiological actions, with a focus on its potent effect on vascular permeability. Experimental protocols for key assays and quantitative data are presented to facilitate further research in this area. The guide also explores the current knowledge gaps, particularly concerning its receptor and signaling pathways, to highlight opportunities for future investigation.
Introduction
Leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid. While the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) generated via the 5-lipoxygenase (5-LO) pathway are well-characterized for their roles in asthma and allergic inflammation, an alternative pathway involving 15-lipoxygenase (15-LO) gives rise to a distinct class of leukotrienes. This compound (14,15-LTD4), also named Eoxin D4 (EXD4), is a prominent member of this latter group.[1]
14,15-LTD4 is primarily synthesized by eosinophils and mast cells, key effector cells in allergic responses and inflammatory diseases.[1] Its discovery has opened new avenues for understanding the complex lipid mediator networks that govern inflammatory processes. This guide aims to consolidate the existing technical information on 14,15-LTD4 to support ongoing and future research into its physiological functions and potential as a therapeutic target.
Biosynthesis and Metabolism
The synthesis of 14,15-LTD4 is initiated from arachidonic acid via the 15-lipoxygenase-1 (15-LO-1) pathway.[1] This pathway is distinct from the 5-LO pathway that produces the classical leukotrienes.
Biosynthesis Pathway:
-
Oxygenation of Arachidonic Acid: 15-LO-1 catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).
-
Formation of the Epoxide Intermediate: 15(S)-HpETE is then converted to an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4 or Eoxin A4).
-
Conjugation with Glutathione (B108866): 14,15-LTA4 is conjugated with reduced glutathione (GSH) by a glutathione S-transferase, likely LTC4 synthase, to form 14,15-leukotriene C4 (14,15-LTC4 or Eoxin C4).
-
Conversion to 14,15-LTD4: 14,15-LTC4 is subsequently metabolized by the enzyme γ-glutamyl transferase, which removes a glutamic acid residue to yield 14,15-LTD4 (Eoxin D4).
Metabolism of 14,15-LTD4:
14,15-LTD4 can be further metabolized by a dipeptidase to 14,15-leukotriene E4 (14,15-LTE4 or Eoxin E4) through the removal of a glycine (B1666218) residue.
Physiological Actions
The physiological roles of 14,15-LTD4 are still under investigation, but current evidence primarily points to its proinflammatory activities.
Increased Vascular Permeability
The most well-documented physiological action of 14,15-LTD4 is its ability to increase the permeability of endothelial cell monolayers in vitro. This effect suggests a role in promoting plasma leakage and tissue edema, which are hallmarks of inflammation.
Quantitative studies have shown that eoxins, including 14,15-LTD4, are potent inducers of vascular permeability. They are reported to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as the classical cysteinyl leukotrienes, LTC4 and LTD4, in this regard.
Smooth Muscle Contraction
In contrast to its potent effect on vascular permeability, 14,15-LTD4 exhibits weak contractile activity on guinea pig ileum and pulmonary parenchyma. This suggests that its contribution to bronchoconstriction, a key feature of asthma mediated by classical leukotrienes, may be limited.
Signaling Pathway
The specific receptor and downstream signaling pathway for 14,15-LTD4 have not yet been fully elucidated. Given its structural similarity to LTD4 and its effects on endothelial permeability, it is plausible that it acts through a G-protein coupled receptor (GPCR). The increase in vascular permeability is often associated with an increase in intracellular calcium ([Ca2+]i) and subsequent cytoskeletal rearrangement in endothelial cells.
Based on these observations, a putative signaling pathway is proposed below. It is important to note that this is a hypothetical model and requires experimental validation.
Data Presentation
Table 1: Quantitative Data on the Biological Activity of this compound (Eoxin D4)
| Biological Activity | Model System | Potency/Effect | Reference |
| Increased Vascular Permeability | Human Endothelial Cell Monolayer | ~100x more potent than histamine; nearly as potent as LTC4 and LTD4. | |
| Smooth Muscle Contraction | Guinea Pig Ileum | Weak contractile activity. | |
| Smooth Muscle Contraction | Guinea Pig Pulmonary Parenchyma | Weak contractile activity. |
Experimental Protocols
Synthesis and Purification of this compound (Eoxin D4)
This protocol is based on the methods described for the generation of eoxins from human eosinophils.
Detailed Methodology:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).
-
Incubation: Resuspend isolated eosinophils (e.g., 10 x 10⁶ cells/mL) in phosphate-buffered saline (PBS). Pre-incubate for 2 minutes at 37°C before stimulating with 10 µM arachidonic acid for 5 minutes at 37°C.
-
Reaction Termination and Extraction: Terminate the reaction by adding 3 volumes of cold methanol. Centrifuge to pellet the protein and evaporate the methanol from the supernatant under a stream of nitrogen.
-
Purification of 14,15-LTC4: Resuspend the dried extract in a suitable mobile phase and purify 14,15-LTC4 using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (monitoring at 280 nm). The identity of the 14,15-LTC4 peak can be confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Conversion to 14,15-LTD4: Incubate the purified 14,15-LTC4 with a fresh suspension of human eosinophils for 60 minutes at 37°C to allow for enzymatic conversion to 14,15-LTD4.
-
Purification and Identification of 14,15-LTD4: Stop the reaction and extract the lipids as described above. Purify 14,15-LTD4 using RP-HPLC. The identity of 14,15-LTD4 can be confirmed by LC-MS/MS, monitoring for the specific product ion at m/z 497.2.
In Vitro Endothelial Cell Permeability Assay (TEER Assay)
This protocol is a general method for assessing endothelial barrier function using Transendothelial Electrical Resistance (TEER), which can be adapted to study the effects of 14,15-LTD4.
Detailed Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells on porous Transwell® inserts (e.g., 0.4 µm pore size) coated with an extracellular matrix protein (e.g., fibronectin or collagen) until a confluent monolayer is formed.
-
TEER Measurement: Monitor the formation of a tight endothelial barrier by measuring the TEER daily using a volt-ohm meter. A stable, high TEER value indicates the formation of a confluent monolayer with well-established tight junctions.
-
Treatment: Once a stable TEER is achieved, replace the culture medium with fresh medium containing various concentrations of 14,15-LTD4 (e.g., 10⁻⁸ M to 10⁻⁷ M), a vehicle control, and positive controls (e.g., histamine, LTC4, or LTD4).
-
Data Acquisition: Measure the TEER at multiple time points after the addition of the compounds (e.g., 0, 15, 30, 60, and 120 minutes) to determine the time course of the permeability changes.
-
Data Analysis: Normalize the TEER values to the baseline reading at time zero. A decrease in TEER indicates an increase in endothelial permeability. Calculate the percentage decrease in TEER for each concentration of 14,15-LTD4 and compare it to the controls.
Conclusion and Future Directions
This compound (Eoxin D4) is an emerging lipid mediator with potent proinflammatory activity, particularly in increasing vascular permeability. Its biosynthesis via the 15-LO pathway in eosinophils and mast cells suggests a role in allergic and inflammatory diseases. However, significant knowledge gaps remain. Future research should focus on:
-
Receptor Identification: Identifying and characterizing the specific receptor(s) for 14,15-LTD4 is crucial for understanding its mechanism of action.
-
Signaling Pathway Elucidation: Delineating the downstream signaling cascade activated by 14,15-LTD4 will provide insights into how it exerts its physiological effects.
-
In Vivo Studies: Investigating the in vivo effects of 14,15-LTD4 in animal models of inflammation and allergy is necessary to validate its role in disease pathogenesis.
-
Broader Physiological Screening: Exploring other potential physiological actions of 14,15-LTD4 beyond vascular permeability and smooth muscle contraction will provide a more complete picture of its biological functions.
A deeper understanding of the physiological actions of 14,15-LTD4 and its signaling pathways may reveal novel therapeutic targets for the treatment of inflammatory disorders.
References
14,15-Leukotriene D4 in Aspirin-Exacerbated Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin-exacerbated respiratory disease (AERD) is a severe inflammatory condition characterized by asthma, chronic rhinosinusitis with nasal polyposis, and hypersensitivity reactions to cyclooxygenase-1 (COX-1) inhibitors. The pathophysiology of AERD is complex, with a well-established dysregulation of arachidonic acid metabolism, leading to the overproduction of pro-inflammatory cysteinyl leukotrienes (CysLTs) via the 5-lipoxygenase (5-LOX) pathway. However, emerging evidence suggests the involvement of an alternative pathway, the 15-lipoxygenase (15-LOX) pathway, and its downstream products, including 14,15-leukotriene D4 (14,15-LTD4).
This technical guide provides an in-depth overview of the current understanding of 14,15-LTD4, also known as Eoxin D4 (EXD4), and its potential role in the pathogenesis of AERD. While direct evidence is still developing, the upregulation of the 15-LOX pathway in AERD, coupled with the pro-inflammatory nature of its products, presents a compelling area for research and therapeutic development.
Biosynthesis of this compound (Eoxin D4)
Unlike the canonical CysLTs (LTC4, LTD4, LTE4) that are synthesized through the 5-LOX pathway, 14,15-LTD4 is a product of the 15-LOX pathway. This pathway is particularly active in eosinophils and mast cells, key cellular players in the inflammatory milieu of AERD.[1][2]
The biosynthesis of 14,15-LTD4 proceeds through the following key steps:
-
Initiation by 15-Lipoxygenase-1 (15-LO-1): The pathway begins with the action of 15-LO-1 on arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[1]
-
Formation of the Epoxide Intermediate: 15-HPETE is then converted to an unstable epoxide, 14,15-leukotriene A4 (14,15-LTA4), also known as Eoxin A4 (EXA4).[1]
-
Glutathione (B108866) Conjugation: 14,15-LTA4 is conjugated with reduced glutathione (GSH) to form 14,15-leukotriene C4 (14,15-LTC4 or EXC4). This reaction can be catalyzed by various glutathione S-transferases (GSTs), with LTC4 synthase also showing activity towards this substrate.[3]
-
Conversion to 14,15-LTD4 and 14,15-LTE4: Subsequently, 14,15-LTC4 is metabolized to 14,15-LTD4 (EXD4) and then to 14,15-leukotriene E4 (EXE4) through sequential enzymatic cleavage of the glutathione moiety, analogous to the metabolism of LTC4.
Potential Role of this compound in Aspirin-Exacerbated Respiratory Disease
While the role of conventional CysLTs in AERD is well-documented, the contribution of the 15-LOX pathway and its products, including 14,15-LTD4, is an emerging area of investigation. Several lines of evidence suggest a potential involvement:
-
Upregulation of the 15-LOX Pathway in AERD: Studies have shown that the expression of ALOX15, the gene encoding 15-LO-1, is significantly elevated in the nasal polyps of patients with AERD. Furthermore, 15-LO-1 activity is increased in eosinophils from individuals with severe asthma and AERD.
-
Cellular Sources: The primary cellular sources of eoxins, namely eosinophils and mast cells, are central to the pathophysiology of AERD. These cells infiltrate the respiratory mucosa in AERD and are key drivers of the inflammatory response.
-
Pro-inflammatory Activity: 14,15-LTD4 and other eoxins have demonstrated pro-inflammatory effects. Notably, they can increase the permeability of endothelial cell monolayers, a hallmark of inflammation, with a potency comparable to that of conventional CysLTs and significantly greater than histamine. This action could contribute to the tissue edema and fluid leakage observed in the airways of AERD patients.
The hypothetical signaling cascade initiated by 14,15-LTD4 in the context of AERD may involve interactions with endothelial and epithelial cells, leading to increased vascular permeability and further recruitment and activation of inflammatory cells.
Quantitative Data
Direct quantitative data for 14,15-LTD4 in patients with AERD is currently not available in the published literature. However, data on the precursor, 15-HETE, and on eoxins in other inflammatory respiratory conditions provide a basis for hypothesizing their relevance in AERD.
| Analyte | Sample Type | Patient Group | Concentration/Level | Reference |
| 15-HETE | Plasma | AERD (symptom improvement with aspirin) | 7006 pg/mL (median) | |
| AERD (symptom worsening with aspirin) | 4800 pg/mL (median) | |||
| 15-oxo-ETE | Nasal Polyps | AERD | 61.03 pg/mg tissue (mean) | |
| CRSwNP | 27.93 pg/mg tissue (mean) | |||
| Control | 7.17 pg/mg tissue (mean) | |||
| Eoxin C4 | Exhaled Breath Condensate | Asthmatic Children | Significantly increased vs. healthy | |
| Eoxin D4 | Exhaled Breath Condensate | Asthmatic Children | Significantly increased vs. healthy | |
| Eoxin E4 | Exhaled Breath Condensate | Asthmatic Children | Significantly increased vs. healthy |
CRSwNP: Chronic Rhinosinusitis with Nasal Polyps
Experimental Protocols
The analysis of eoxins in biological samples requires sensitive and specific analytical techniques due to their low concentrations and structural similarity to other eicosanoids.
Protocol: Quantification of Eoxin C4 (14,15-LTC4) in Bronchoalveolar Lavage Fluid (BALF) by HPLC-Enzyme Immunoassay
This protocol is adapted from methodologies used for the quantification of eoxins in biological fluids.
1. Sample Preparation:
- Centrifuge BALF to remove cells and debris.
- Acidify the supernatant to pH 3 with a suitable acid (e.g., formic acid).
- Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipid mediators.
- Elute the eicosanoids from the SPE cartridge with an organic solvent (e.g., methanol (B129727) or ethyl acetate).
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the sample in the mobile phase for HPLC analysis.
2. High-Performance Liquid Chromatography (HPLC) Separation:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) in water with a low concentration of a modifying acid (e.g., 0.05% trifluoroacetic acid).
- Detection: UV detection at a wavelength corresponding to the chromophore of eoxins (approximately 280 nm).
- Fraction Collection: Collect fractions corresponding to the retention time of Eoxin C4 standard.
3. Enzyme Immunoassay (EIA):
- Use a competitive EIA kit specific for Eoxin C4.
- Add the collected HPLC fractions or standards to microplate wells coated with an anti-Eoxin C4 antibody.
- Add an Eoxin C4-tracer (e.g., conjugated to an enzyme like acetylcholinesterase).
- Incubate to allow for competitive binding.
- Wash the wells to remove unbound reagents.
- Add the enzyme substrate and incubate to allow for color development.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
- Calculate the concentration of Eoxin C4 in the samples by comparing their absorbance to the standard curve.
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Conclusion and Future Directions
The role of this compound (Eoxin D4) in the pathophysiology of aspirin-exacerbated respiratory disease represents a promising, yet underexplored, area of research. The upregulation of its biosynthetic pathway (15-LOX) in AERD and the pro-inflammatory nature of eoxins provide a strong rationale for further investigation.
Future research should focus on:
-
Development of sensitive and specific assays for the quantification of 14,15-LTD4 and other eoxins in biological samples from AERD patients.
-
Correlation of eoxin levels with disease severity, clinical phenotype, and response to treatment in AERD.
-
Functional studies to elucidate the specific receptors and signaling pathways through which 14,15-LTD4 exerts its effects on respiratory epithelial cells, endothelial cells, eosinophils, and mast cells.
-
Preclinical studies investigating the therapeutic potential of 15-LOX inhibitors in models of AERD.
A deeper understanding of the 15-LOX pathway and its products, such as 14,15-LTD4, may unveil novel therapeutic targets for the management of aspirin-exacerbated respiratory disease and other eosinophilic respiratory disorders.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells [pubmed.ncbi.nlm.nih.gov]
- 2. Pathomechanisms of AERD—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the glutathione S-transferases in the conversion of leukotriene A4 to leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 14,15-Leukotriene D4 (Eoxin D4) in Allergic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), is a lipid mediator that plays a significant role in the inflammatory processes characteristic of allergic reactions.[1][2] Unlike the well-characterized cysteinyl leukotrienes (LTC4, LTD4, LTE4) generated via the 5-lipoxygenase (5-LO) pathway, 14,15-LTD4 is a product of the 15-lipoxygenase-1 (15-LO-1) pathway.[3][4] This distinction places 14,15-LTD4 as a member of an alternative class of leukotrienes, termed eoxins, which are primarily synthesized by eosinophils and mast cells—key effector cells in allergic inflammation.[3] While its contractile activity on airway smooth muscle is weak compared to its 5-LO-derived counterpart, 14,15-LTD4 exhibits potent pro-inflammatory effects, particularly by increasing vascular permeability, a critical event in the pathophysiology of allergic diseases. This guide provides an in-depth technical overview of the biosynthesis, signaling, and experimental analysis of 14,15-LTD4 in the context of allergic reactions.
Biosynthesis of 14,15-LTD4 (Eoxin D4)
The biosynthesis of 14,15-LTD4 is initiated from arachidonic acid and proceeds through a series of enzymatic steps within eosinophils and mast cells.
-
Oxygenation of Arachidonic Acid: The process begins with the enzyme 15-lipoxygenase-1 (15-LO-1) converting arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).
-
Formation of the Epoxide Intermediate: 15(S)-HpETE is then transformed into the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), also known as eoxin A4 (EXA4).
-
Conjugation with Glutathione (B108866): Subsequently, LTC4 synthase catalyzes the conjugation of 14,15-LTA4 with glutathione to form 14,15-leukotriene C4 (14,15-LTC4) or eoxin C4 (EXC4).
-
Conversion to 14,15-LTD4: A gamma-glutamyltransferase then converts 14,15-LTC4 to 14,15-LTD4 (Eoxin D4).
-
Final Metabolism: Finally, a dipeptidase can further metabolize 14,15-LTD4 to 14,15-leukotriene E4 (14,15-LTE4) or eoxin E4 (EXE4).
Signaling Pathway of 14,15-LTD4 in Allergic Reactions
The precise signaling pathway for 14,15-LTD4 is an area of active investigation, and a specific receptor has not yet been definitively identified. However, its ability to induce biological effects, such as increased vascular permeability, suggests the involvement of cell surface receptors and downstream signaling cascades on target cells, particularly endothelial cells.
It is proposed that eoxins, including 14,15-LTD4, may act through G-protein coupled receptors (GPCRs), similar to other leukotrienes. The downstream signaling likely involves the activation of intracellular second messengers that lead to the reorganization of the endothelial cytoskeleton and a subsequent increase in intercellular gaps, facilitating plasma leakage into the surrounding tissues—a hallmark of the allergic inflammatory response.
Quantitative Data on the Biological Activity of 14,15-LTD4
Quantitative data on the absolute potency of 14,15-LTD4 are limited in the current literature. However, comparative studies have provided valuable insights into its biological activity relative to other well-known mediators of allergic inflammation.
| Biological Effect | Mediator | Relative Potency | Reference |
| Increased Vascular Permeability | 14,15-LTD4 (EXD4) | Similar to LTC4 and LTD4 | |
| ~100 times more potent than histamine (B1213489) | |||
| Contractile Activity (Guinea Pig Ileum & Pulmonary Parenchyma) | 14,15-LTD4 (EXD4) | Weak |
Experimental Protocols
In Vitro Vascular Permeability Assay
This assay is crucial for quantifying the effect of 14,15-LTD4 on endothelial barrier function.
Objective: To measure the passage of a fluorescently labeled high-molecular-weight dextran (B179266) across a monolayer of human endothelial cells in response to 14,15-LTD4 stimulation.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
24-well transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
14,15-LTD4 (Eoxin D4)
-
FITC-Dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed human endothelial cells onto the upper chamber of the transwell inserts at a density that allows for the formation of a confluent monolayer within 48-72 hours.
-
Monolayer Formation: Culture the cells until a confluent and intact monolayer is formed. Barrier integrity can be assessed by measuring transendothelial electrical resistance (TEER) or by visual inspection.
-
Stimulation: Replace the medium in the upper and lower chambers with fresh, serum-free medium. Add varying concentrations of 14,15-LTD4 to the upper chamber of the designated wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., histamine or classical LTD4).
-
Incubation: Incubate the cells with 14,15-LTD4 for a predetermined time course (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a 5% CO2 incubator.
-
Permeability Measurement: Following incubation with 14,15-LTD4, add FITC-Dextran to the upper chamber of each well.
-
Sampling: At various time points after the addition of FITC-Dextran, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC.
-
Data Analysis: Calculate the amount of FITC-Dextran that has passed through the endothelial monolayer for each condition. Express the results as a percentage of the total fluorescence added or as a fold change relative to the vehicle control.
Conclusion and Future Directions
14,15-LTD4 (Eoxin D4) is an emerging player in the complex network of inflammatory mediators involved in allergic reactions. Its production by key allergic effector cells and its potent effect on vascular permeability underscore its potential significance in the pathophysiology of diseases such as asthma and allergic rhinitis. For researchers and drug development professionals, targeting the 15-LO-1 pathway or the currently unidentified eoxin receptors may represent novel therapeutic strategies for allergic and other inflammatory conditions.
Future research should focus on:
-
The definitive identification and characterization of the receptor(s) for 14,15-LTD4.
-
A detailed elucidation of the downstream signaling pathways activated by 14,15-LTD4 in various cell types.
-
In vivo studies to confirm the role of 14,15-LTD4 in animal models of allergic inflammation.
-
The development of specific and potent inhibitors of the 15-LO-1 pathway or antagonists for eoxin receptors to assess their therapeutic potential.
This technical guide provides a comprehensive overview of the current understanding of 14,15-LTD4's role in allergic reactions, offering a foundation for further investigation into this intriguing and potentially important inflammatory mediator.
References
- 1. Eoxin D4 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 14,15-Leukotriene D4 in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. 14,15-Leukotriene D4 (14,15-LTD4) is a novel leukotriene produced via the 15-lipoxygenase (15-LO) pathway.[1] Accurate and sensitive quantification of 14,15-LTD4 in biological samples is crucial for understanding its role in various physiological and pathological processes, including inflammation and allergic disorders.[2] This application note provides a detailed protocol for the quantification of 14,15-LTD4 using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended as a starting point and may require further optimization for specific matrices and instrumentation.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is critical for successful LC-MS/MS analysis to remove interferences and concentrate the analyte.[3][4]
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Internal Standard (IS) solution (e.g., a deuterated analog of a related leukotriene)
-
Nitrogen evaporator
Protocol:
-
Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Spike with an appropriate internal standard to correct for extraction efficiency and matrix effects.
-
Acidification: Acidify the sample to pH ~3.5 with formic acid.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water.
-
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
-
-
Elution: Elute the analyte with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A).[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
The chromatographic separation is crucial for resolving 14,15-LTD4 from its isomers.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80.0 | 20.0 |
| 10.0 | 80.0 | 20.0 |
| 15.0 | 62.0 | 38.0 |
| 25.0 | 35.0 | 65.0 |
| 35.0 | 0.0 | 100.0 |
| 35.1 | 80.0 | 20.0 |
| 40.0 | 80.0 | 20.0 |
This gradient is based on a method for separating various leukotrienes and may require optimization for 14,15-LTD4.
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | High |
| Curtain Gas | 15 AU |
| Ion Source Gas 1 | 40 AU |
| Ion Source Gas 2 | 40 AU |
Table 3: Mass Spectrometry Source and Gas Parameters
MRM Transitions
The specific MRM transitions for 14,15-LTD4 need to be determined by infusing a standard of the compound. The molecular weight of 14,15-LTD4 is 496.7 g/mol . The precursor ion ([M-H]⁻) would be approximately m/z 495.7. Product ions would be determined through fragmentation experiments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 14,15-LTD4 | ~495.7 | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Table 4: Hypothetical MRM Transitions for 14,15-LTD4
Data Presentation
Quantitative data should be summarized in a clear and structured table format for easy comparison.
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation | %CV |
| Control 1 | Plasma | Below LOQ | - | - |
| Control 2 | Plasma | Below LOQ | - | - |
| Treated 1 | Plasma | 15.2 | 1.3 | 8.6 |
| Treated 2 | Plasma | 18.5 | 1.9 | 10.3 |
Table 5: Example Quantitative Data Summary
Visualizations
Signaling Pathway
Caption: Signaling pathway of cysteinyl leukotrienes.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
References
- 1. scbt.com [scbt.com]
- 2. Leukotriene D4 activates mitogen-activated protein kinase through a protein kinase Calpha-Raf-1-dependent pathway in human monocytic leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Quantification of 14,15-Leukotriene D4 in Human Plasma
Introduction
14,15-Leukotriene D4 (14,15-LTD4) is a lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism.[1][2] Unlike the well-characterized cysteinyl leukotrienes produced via the 5-LOX pathway, the physiological and pathological roles of 14,15-LTD4 are less understood. Emerging evidence suggests its involvement in inflammatory processes, including increasing vascular permeability, which is a key feature of inflammation.[1] As a member of the eoxin family of leukotrienes, it is primarily synthesized by eosinophils, mast cells, and in nasal polyps.[1] The accurate and sensitive measurement of 14,15-LTD4 in human plasma is crucial for elucidating its role as a potential biomarker in various inflammatory diseases and for the development of novel therapeutic strategies targeting the 15-LOX pathway.
This document provides a detailed protocol for the quantitative analysis of 14,15-LTD4 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] The protocol is compiled based on established methods for the analysis of other eicosanoids and leukotrienes in biological matrices.
Signaling Pathway
The biosynthesis of 14,15-LTD4 originates from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. The key enzyme in this pathway is 15-lipoxygenase (15-LOX), which catalyzes the introduction of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then converted to 14,15-leukotriene A4 (14,15-LTA4), which is subsequently metabolized to 14,15-LTD4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of 14,15-Leukotriene D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase (15-LO) pathway.[1][2][3] Unlike the well-characterized cysteinyl leukotrienes produced via the 5-LO pathway, 14,15-LTD4 and other eoxins are primarily synthesized by eosinophils, mast cells, and in nasal polyps.[2][3] Emerging research indicates that 14,15-LTD4 is a pro-inflammatory molecule that can increase vascular permeability, a key event in inflammation. Accurate quantification of 14,15-LTD4 in biological matrices is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of leukotrienes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the solid-phase extraction of 14,15-LTD4 from biological samples using C18 reverse-phase cartridges.
Data Presentation
While specific recovery data for 14,15-LTD4 is not extensively published, the following table summarizes expected recovery rates for similar leukotrienes and other eicosanoids using C18 SPE, which can serve as a benchmark for performance.
| Analyte Class | Compound(s) | Matrix | SPE Sorbent | Approximate Recovery Rate (%) | Reference(s) |
| Dihydroxy-Leukotrienes | LTB4, LTB5 | Human Plasma | Hydrophobic/Ion-Exchange | 73-82 | |
| Peptido-Leukotrienes | LTC4, LTD4, LTE4 | Human Plasma | Hydrophobic/Ion-Exchange | 47-50 | |
| Eicosanoids (General) | Prostaglandins, Leukotrienes | Cell Culture Media | Strata-X (Polymeric) | ~50 (Leukotrienes), 75-100 (others) | |
| Eicosanoids (General) | Various | Human Serum | Not Specified | >64.5 |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 reverse-phase SPE cartridges (e.g., Sep-Pak C18)
-
Solvents (HPLC or LC-MS grade):
-
Ethanol
-
Ethyl Acetate
-
Deionized Water
-
Acids:
-
Hydrochloric Acid (2M)
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
-
Biological Sample: Plasma, serum, cell culture supernatant, or tissue homogenate.
-
Internal Standard: Deuterated 14,15-LTD4 or a similar deuterated eicosanoid for quantification.
-
Inhibitors: Cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo analyte formation.
-
Nitrogen gas evaporator or centrifugal vacuum evaporator.
-
pH meter or pH strips.
-
Vortex mixer.
-
Centrifuge.
Protocol for Solid-Phase Extraction of 14,15-LTD4
This protocol is adapted from established methods for leukotriene and eicosanoid extraction.
1. Sample Pre-treatment:
-
For plasma or serum samples, add a cyclooxygenase inhibitor immediately after collection to prevent ex vivo generation of eicosanoids.
-
Thaw frozen samples on ice.
-
Add an appropriate deuterated internal standard to the sample to correct for extraction losses and matrix effects.
-
For protein-rich samples like plasma or serum, precipitate proteins by adding 3-4 volumes of cold acetonitrile or ethanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Acidify the supernatant or aqueous sample to a pH of approximately 3.5 using 2M hydrochloric acid. This step is crucial for the retention of acidic analytes like 14,15-LTD4 on the C18 sorbent.
2. SPE Cartridge Conditioning:
-
Activate the C18 cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not allow the cartridge to dry out before loading the sample.
3. Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 5 mL of a low-percentage organic solvent, such as 10-15% methanol in water, to remove more non-polar interferences.
-
A final wash with 5 mL of hexane can be performed to elute highly non-polar, interfering lipids.
5. Elution:
-
Elute the 14,15-LTD4 from the cartridge with 2-5 mL of methanol or ethyl acetate. Collect the eluate in a clean collection tube.
6. Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Determining 14,15-Leukotriene D4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene D4 (14,15-LTD4), also known as eoxin D4 (EXD4), is a lipid mediator derived from the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism.[1] Primarily produced by eosinophils, mast cells, and in nasal polyps, 14,15-LTD4 is implicated as a pro-inflammatory mediator.[1] Notably, it has been shown to increase vascular permeability, a key event in inflammation, with a potency comparable to that of its well-characterized isomer, leukotriene D4 (LTD4).[1] Understanding the cellular activity of 14,15-LTD4 is crucial for elucidating its role in inflammatory diseases and for the development of novel therapeutics.
These application notes provide detailed protocols for cellular assays to characterize the activity of 14,15-LTD4, focusing on receptor binding and calcium mobilization assays.
Data Presentation
Disclaimer: Specific quantitative data for this compound (e.g., EC₅₀, Kd, Bmax) are not widely available in peer-reviewed literature. The following tables present representative data for the structurally similar and well-studied isomer, Leukotriene D4 (LTD4), to serve as a reference for expected assay performance and data structure. Researchers should determine these values experimentally for 14,15-LTD4.
Table 1: Representative Receptor Binding Affinity of Leukotriene D4 (LTD4)
| Cell/Tissue Type | Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| THP-1 cell membranes | CysLT1 | [³H]LTD₄ | 0.47 | Not Reported (4000 sites/cell ) | [2] |
| Guinea pig lung membranes | CysLT1 | [³H]LTD₄ | 1.8 ± 0.9 | 2100 ± 375 | [3] |
| Hyperreactive rat lung | CysLT1 | [³H]LTD₄ | 0.12 | 42 |
Table 2: Representative EC₅₀ Values for Leukotriene D4 (LTD4)-Induced Calcium Mobilization
| Cell Type | Assay Conditions | EC₅₀ (nM) | Maximum [Ca²⁺]i Increase | Reference |
| Ehrlich ascites tumor cells | Ca²⁺-containing medium | 10 | 260 ± 14 nM |
Signaling Pathways
The binding of cysteinyl leukotrienes like LTD4 to their G-protein coupled receptors (GPCRs), primarily the CysLT₁ receptor, initiates a cascade of intracellular signaling events. It is hypothesized that 14,15-LTD4 activates a similar pathway.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and target-size analysis of the leukotriene D4 receptor in the human THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the leukotriene D4 receptor in guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 14,15-Leukotriene D4 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4, is a lipid mediator derived from the 12/15-lipoxygenase (12/15-LOX) pathway of arachidonic acid metabolism.[1][2] Emerging evidence suggests that the 12/15-LOX pathway and its products, including eoxins, play a significant role in the pathophysiology of inflammatory diseases such as asthma.[3][4] Unlike the well-characterized cysteinyl leukotrienes (LTC4, LTD4, LTE4) generated via the 5-lipoxygenase pathway, the precise in vivo functions and signaling mechanisms of 14,15-LTD4 are still under active investigation.
These application notes provide detailed protocols for studying the pro-inflammatory effects of 14,15-LTD4 in three well-established animal models of inflammation: Carrageenan-Induced Paw Edema in rats, Arachidonic Acid-Induced Ear Edema in mice, and Ovalbumin-Induced Allergic Asthma in mice. The provided methodologies are designed to serve as a comprehensive guide for researchers seeking to elucidate the role of 14,15-LTD4 in inflammation and to evaluate the efficacy of potential therapeutic interventions targeting this pathway.
Signaling Pathway of 14,15-LTD4
14,15-LTD4 is believed to exert its effects through the cysteinyl leukotriene receptors (CysLT1R and CysLT2R), similar to the canonical LTD4.[5] The binding of 14,15-LTD4 to these G-protein coupled receptors is expected to initiate a cascade of intracellular signaling events that culminate in a pro-inflammatory response.
The proposed signaling pathway involves the activation of G-proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Furthermore, this signaling cascade can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38. The activation of these pathways ultimately leads to the translocation of transcription factors, such as NF-κB, into the nucleus, promoting the expression of pro-inflammatory genes.
Proposed signaling pathway of 14,15-LTD4.
Animal Models of Inflammation for Studying 14,15-LTD4
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation. The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase characterized by the production of prostaglandins (B1171923) and the infiltration of neutrophils. This model is suitable for evaluating the edematous effects of 14,15-LTD4 and the efficacy of anti-inflammatory compounds.
Experimental Protocol
Workflow for Carrageenan-Induced Paw Edema.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
14,15-LTD4 (various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound + 14,15-LTD4
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally).
-
After 30-60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
To study the direct effect of 14,15-LTD4, it can be co-injected with carrageenan or injected alone at various concentrations.
-
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan/14,15-LTD4 injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.
Quantitative Data (Hypothetical)
| Group | Treatment | Dose | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle | - | 0.85 ± 0.05 | - |
| 2 | 14,15-LTD4 | 10 ng/paw | 1.10 ± 0.07 | - |
| 3 | 14,15-LTD4 | 50 ng/paw | 1.35 ± 0.09 | - |
| 4 | Indomethacin | 10 mg/kg | 0.40 ± 0.04 | 52.9% |
| 5 | Test Compound | X mg/kg | 0.65 ± 0.06 | 23.5% |
*p<0.05 compared to Vehicle; **p<0.05 compared to 14,15-LTD4 (50 ng/paw) group.
Arachidonic Acid-Induced Ear Edema in Mice
This model is particularly relevant as 14,15-LTD4 is a downstream metabolite of arachidonic acid. Topical application of arachidonic acid to the mouse ear induces a rapid and transient inflammatory response characterized by edema and erythema, mediated by both cyclooxygenase and lipoxygenase products.
Experimental Protocol
Workflow for Arachidonic Acid-Induced Ear Edema.
Methodology:
-
Animals: Male Swiss or BALB/c mice (20-25 g) are suitable for this model.
-
Acclimatization: House the animals as described previously.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial thickness of both ears using a digital micrometer.
-
Administration:
-
Apply the test compound or vehicle topically to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply 20 µL of arachidonic acid solution (e.g., 10 mg/mL in acetone) to the right ear.
-
To investigate 14,15-LTD4's specific role, it can be applied topically with or without a sub-inflammatory dose of arachidonic acid.
-
-
Ear Thickness Measurement: Measure the ear thickness at various time points, typically 1 and 2 hours after arachidonic acid application.
-
Tissue Analysis: At the end of the experiment, collect ear punch biopsies for histological analysis or measurement of inflammatory mediators (e.g., myeloperoxidase, cytokines).
Quantitative Data (Hypothetical)
| Group | Treatment | Dose | Mean Ear Thickness Increase (mm) at 1h | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| 1 | Vehicle | - | 0.05 ± 0.01 | 0.2 ± 0.05 |
| 2 | Arachidonic Acid | 2 mg/ear | 0.25 ± 0.03 | 1.5 ± 0.2 |
| 3 | AA + 14,15-LTD4 | 100 ng/ear | 0.35 ± 0.04 | 2.1 ± 0.3 |
| 4 | AA + Dexamethasone | 0.1 mg/ear | 0.12 ± 0.02 | 0.7 ± 0.1 |
| 5 | AA + Test Compound | X mg/ear | 0.18 ± 0.03 | 1.1 ± 0.2 |
*p<0.05 compared to Arachidonic Acid group; **p<0.05 compared to AA + 14,15-LTD4 group.
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model is highly relevant for studying the role of 14,15-LTD4 in allergic airway inflammation, a key feature of asthma. The model involves sensitizing the animals to ovalbumin, followed by an airway challenge, leading to an asthma-like phenotype with airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.
Experimental Protocol
Workflow for Ovalbumin-Induced Allergic Asthma.
Methodology:
-
Animals: BALB/c mice are commonly used due to their strong Th2-biased immune response.
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
14,15-LTD4 Administration: Administer 14,15-LTD4 (at various doses) via the intranasal or intratracheal route 30 minutes before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Sample Collection: 48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Collect lung tissue for histological examination (H&E and PAS staining) and gene expression analysis.
Quantitative Data (Hypothetical)
| Group | Treatment | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) |
| 1 | Saline Control | 1.2 ± 0.2 | 0.1 ± 0.05 | 10 ± 2 |
| 2 | OVA Control | 8.5 ± 1.1 | 4.2 ± 0.6 | 85 ± 12 |
| 3 | OVA + 14,15-LTD4 | 12.3 ± 1.5 | 6.8 ± 0.9 | 120 ± 15* |
| 4 | OVA + Dexamethasone | 3.1 ± 0.5 | 1.0 ± 0.2 | 25 ± 5 |
| 5 | OVA + Test Compound | 6.2 ± 0.8 | 2.5 ± 0.4 | 55 ± 8 |
*p<0.05 compared to OVA Control; **p<0.05 compared to OVA + 14,15-LTD4 group.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the pro-inflammatory role of 14,15-LTD4. While direct in vivo data for 14,15-LTD4 is still emerging, the provided methodologies, adapted from established inflammatory models, offer a solid starting point for researchers. The hypothetical quantitative data illustrates the expected outcomes and provides a basis for experimental design and data interpretation. Further research is warranted to fully elucidate the specific signaling pathways and in vivo functions of 14,15-LTD4, which may lead to the identification of novel therapeutic targets for inflammatory diseases.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the role of 12/15-lipoxygenase in asthma: insights into mitochondrial dysfunction and therapeutic implications [explorationpub.com]
- 4. Eoxins: a new inflammatory pathway in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunoassay Development for Eoxin D4 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxins are a class of lipid mediators derived from the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism.[1][2] They are analogous to the well-characterized leukotrienes, which are products of the 5-lipoxygenase pathway.[1] The biosynthesis of eoxins proceeds via the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then converted sequentially to eoxin A4 (EXA4), eoxin C4 (EXC4), eoxin D4 (EXD4), and eoxin E4 (EXE4).[1][3] Emerging evidence suggests that eoxins play a role in inflammatory processes, particularly in the context of allergic airway diseases like asthma. As such, the quantification of specific eoxins, such as Eoxin D4, in biological samples is of significant interest for research into inflammatory diseases and for the development of novel therapeutics.
This document provides a detailed guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of Eoxin D4. This immunoassay format is well-suited for the quantification of small molecules like eoxins. The protocols outlined below cover the essential steps from immunogen preparation to the final assay procedure.
Eoxin D4 Signaling Pathway
Eoxin D4 is a downstream product of the 15-lipoxygenase pathway. This pathway is initiated by the oxygenation of arachidonic acid. The resulting signaling cascade is believed to contribute to inflammatory responses.
Experimental Protocols
The development of an immunoassay for a small molecule like Eoxin D4 necessitates the production of specific antibodies. Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This conjugate is then used to immunize an animal for antibody production. The resulting polyclonal or monoclonal antibodies can then be used to develop a competitive ELISA.
Preparation of Eoxin D4-Carrier Protein Conjugate (Immunogen)
Objective: To covalently link Eoxin D4 (the hapten) to a carrier protein to make it immunogenic.
Materials:
-
Eoxin D4
-
Carrier proteins (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))
-
Cross-linking agents (e.g., N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) and N-succinimidyl-S-acetylthioacetate (SATA))
-
Conjugation buffers (e.g., Phosphate Buffered Saline (PBS))
-
Hydroxylamine-HCl
-
Dialysis tubing
Protocol:
-
Derivatization of Eoxin D4: Introduce a reactive group (e.g., a thiol group) into the Eoxin D4 molecule if it does not already possess one. This can be achieved using a heterobifunctional cross-linker like SATA.
-
Dissolve Eoxin D4 in a suitable organic solvent (e.g., DMF or DMSO).
-
Add a molar excess of SATA and incubate at room temperature for 1-2 hours.
-
Remove the protective acetyl group from the introduced thiol group by adding hydroxylamine-HCl.
-
-
Derivatization of Carrier Protein: Introduce a maleimide (B117702) group into the carrier protein.
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Add a molar excess of GMBS and incubate at room temperature for 1 hour.
-
Remove excess GMBS by dialysis against PBS.
-
-
Conjugation:
-
Mix the thiol-derivatized Eoxin D4 with the maleimide-activated carrier protein.
-
Incubate the mixture at 4°C overnight with gentle stirring.
-
The maleimide groups on the carrier protein will react with the thiol groups on the Eoxin D4 to form a stable thioether bond.
-
-
Purification:
-
Dialyze the conjugate extensively against PBS to remove unconjugated hapten and by-products.
-
Determine the protein concentration and the hapten-to-carrier protein conjugation ratio using spectrophotometry or other appropriate methods.
-
Antibody Production
Objective: To generate polyclonal or monoclonal antibodies specific for Eoxin D4.
Protocol (General Overview for Polyclonal Antibody Production):
-
Immunization:
-
Emulsify the Eoxin D4-KLH conjugate with an equal volume of complete Freund's adjuvant for the primary immunization.
-
Immunize rabbits or other suitable animals subcutaneously or intramuscularly at multiple sites.
-
Subsequent immunizations (boosts) should be performed with the conjugate emulsified in incomplete Freund's adjuvant at 2-4 week intervals.
-
-
Titer Determination:
-
Collect small blood samples (pre-immune and post-immunization) to monitor the antibody titer.
-
Use an indirect ELISA to determine the titer of the antisera. Coat microtiter plates with Eoxin D4-BSA conjugate, and then incubate with serial dilutions of the antisera.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography.
-
Development of a Competitive ELISA for Eoxin D4
Objective: To establish a sensitive and specific competitive ELISA for the quantification of Eoxin D4 in biological samples.
Principle: In a competitive ELISA for a small molecule, the antigen in the sample competes with a labeled antigen (or an antibody binding to a coated antigen) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
Anti-Eoxin D4 antibody (produced as described above)
-
Eoxin D4-BSA conjugate (for coating) or Eoxin D4 standard
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
ELISA plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute the Eoxin D4-BSA conjugate in coating buffer to an optimal concentration (to be determined by titration).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer to remove unbound conjugate.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the Eoxin D4 standard and the samples to be tested.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the diluted anti-Eoxin D4 antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Immunoassay Development Workflow
The development of a robust immunoassay follows a logical progression of steps, from initial reagent generation to final assay validation.
Data Presentation
The performance of the developed Eoxin D4 competitive ELISA should be thoroughly validated. The following table summarizes key quantitative parameters that should be assessed.
| Parameter | Description | Typical Value |
| IC50 (Inhibitory Concentration 50%) | The concentration of Eoxin D4 that causes 50% inhibition of the maximum signal. This is a measure of the assay's sensitivity. | 0.1 - 1.0 ng/mL |
| Limit of Detection (LOD) | The lowest concentration of Eoxin D4 that can be reliably distinguished from the blank. | 0.01 - 0.1 ng/mL |
| Assay Range | The range of concentrations over which the assay is precise and accurate. | 0.05 - 5.0 ng/mL |
| Specificity (Cross-reactivity) | The extent to which the antibody binds to other structurally related molecules. | |
| Eoxin C4 | < 5% | |
| Eoxin E4 | < 2% | |
| Leukotriene D4 | < 0.1% | |
| Arachidonic Acid | < 0.01% | |
| Precision (Intra-assay CV) | The variation within a single assay run. | < 10% |
| Precision (Inter-assay CV) | The variation between different assay runs. | < 15% |
| Recovery | The accuracy of the assay in measuring a known amount of Eoxin D4 spiked into a biological matrix. | 85 - 115% |
Conclusion
The development of a specific and sensitive immunoassay for Eoxin D4 is a critical step towards understanding its physiological and pathological roles. The competitive ELISA format, as detailed in these protocols, provides a robust platform for the quantification of this novel lipid mediator in various biological samples. Careful optimization and validation of the assay are essential to ensure reliable and reproducible results, which will ultimately contribute to advancing research in inflammation and related diseases.
References
Application Notes and Protocols for the Synthesis and Use of 14,15-Leukotriene D4 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4 (EXD4), is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase (15-LO) pathway.[1] Primarily produced by eosinophils, mast cells, and nasal polyps, 14,15-LTD4 is implicated in inflammatory responses.[1][2][3] Notably, it has been shown to increase the permeability of human endothelial cell monolayers with a potency similar to that of the well-characterized 5-LO-derived leukotrienes, suggesting its role in plasma leakage during inflammation.[1]
Biosynthesis of this compound
The biosynthesis of 14,15-LTD4 is initiated by the action of 15-lipoxygenase (15-LO) and 12-lipoxygenase (12-LO) on arachidonic acid. The pathway proceeds through the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and the unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). Subsequently, 14,15-LTA4 is conjugated with glutathione (B108866) by LTC4 synthase to form 14,15-LTC4 (Eoxin C4). This is then metabolized to 14,15-LTD4 (Eoxin D4) and further to 14,15-LTE4 (Eoxin E4).
References
Troubleshooting & Optimization
improving 14,15-Leukotriene D4 stability in biological samples
Welcome to the technical support center for 14,15-Leukotriene D4 (14,15-LTD4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 14,15-LTD4 in biological samples and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (14,15-LTD4) is a lipid mediator involved in inflammatory responses. Like other eicosanoids, it is susceptible to rapid degradation in biological samples due to enzymatic activity and chemical instability. Ensuring its stability is critical for accurate quantification and reliable experimental results.
Q2: What are the primary pathways for 14,15-LTD4 degradation in biological samples?
The primary degradation pathway for 14,15-LTD4, a cysteinyl leukotriene, involves enzymatic conversion. It is metabolized from its precursor 14,15-LTC4 and is further converted to the more stable metabolite, 14,15-Leukotriene E4 (14,15-LTE4), by dipeptidases present in plasma and various cells.[1][2]
Q3: What general precautions should I take during sample collection to minimize 14,15-LTD4 degradation?
To minimize ex-vivo formation and degradation of eicosanoids, it is crucial to handle samples quickly and at low temperatures.[3] Adding antioxidants and enzyme inhibitors immediately after collection is also recommended. For blood samples, the choice between plasma and serum is important, as the clotting process in serum preparation can activate platelets and lead to the formation of other eicosanoids which might interfere with your analysis.[4]
Q4: Can I use commercially available ELISA kits for 14,15-LTD4 quantification?
While ELISA kits are available for the more common leukotriene D4, kits specifically for 14,15-LTD4 may be less common. It is crucial to verify the cross-reactivity of any LTD4 ELISA kit with 14,15-LTD4. For high specificity and accurate quantification, liquid chromatography-mass spectrometry (LC-MS) is the recommended method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 14,15-LTD4.
Issue 1: Low or No Detectable Signal of 14,15-LTD4
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation during sample collection and handling. | Implement the "Detailed Experimental Protocol for Sample Collection and Processing" below. Ensure rapid processing at low temperatures and the immediate addition of inhibitors. |
| Inefficient extraction from the biological matrix. | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction protocol. Ensure the pH of the sample is adjusted to ~3.5 before extraction to protonate the carboxylic acid group, which improves retention on C18 columns.[5] |
| Analyte concentration is below the limit of detection (LOD) of the assay. | Concentrate the sample after extraction. If using an ELISA, consider amplifying the signal by increasing the incubation time of the antibodies or the concentration of the enzyme-conjugate. |
| Suboptimal performance of the analytical instrument (LC-MS/MS). | Verify instrument settings, including the specific mass transitions for 14,15-LTD4 and internal standards. Ensure the column is not degraded and the mobile phases are correctly prepared. |
| For ELISA: Inappropriate antibody or substrate. | Confirm the antibody's cross-reactivity with 14,15-LTD4. Ensure the substrate is fresh and has been protected from light. |
Issue 2: High Variability in 14,15-LTD4 Measurements
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent sample handling and storage. | Standardize your sample collection, processing, and storage procedures across all samples. Avoid repeated freeze-thaw cycles. |
| Pre-analytical variables affecting the patient or animal subject. | Factors such as diet, exercise, and medication can influence in-vivo eicosanoid levels. Standardize these conditions as much as possible before sample collection. |
| Pipetting errors or inconsistent sample volumes. | Calibrate your pipettes regularly. For ELISAs, ensure consistent and thorough washing of the plates. |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for 14,15-LTD4 or a closely related molecule to correct for matrix effects and variations in extraction recovery. |
Quantitative Data Summary
Direct quantitative stability data for 14,15-LTD4 is limited in the literature. The following table provides stability data for the closely related cysteinyl leukotrienes (LTC4 and LTD4) in human blood, which can serve as a guideline.
| Analyte | Matrix | Temperature | Half-life (T1/2) | Reference |
| LTC4 | Whole Blood | 37°C | 11.5 minutes | |
| LTD4 | Whole Blood | 37°C | 5 minutes | |
| LTE4 | Whole Blood | 37°C | Stable |
Note: The stability of 14,15-LTD4 is expected to be similar to or slightly different from LTD4. For long-term storage, temperatures of -80°C are recommended for all eicosanoids to minimize degradation.
Experimental Protocols
Detailed Experimental Protocol for Sample Collection and Processing
This protocol is a general guideline for preserving eicosanoids in biological samples and should be adapted for your specific experimental needs.
Materials:
-
Collection tubes containing an anticoagulant (e.g., EDTA).
-
Enzyme inhibitor cocktail (e.g., indomethacin (B1671933) to inhibit cyclooxygenases, and a general antioxidant like butylated hydroxytoluene - BHT).
-
2M Hydrochloric acid.
-
Solid Phase Extraction (SPE) C18 cartridges.
-
Methanol (B129727), Ethanol (B145695), Hexane (B92381), Ethyl Acetate (B1210297).
-
Centrifuge.
-
Nitrogen gas evaporator or centrifugal vacuum evaporator.
Procedure:
-
Sample Collection: Collect whole blood into pre-chilled tubes containing EDTA and the enzyme inhibitor cocktail. Mix gently by inversion.
-
Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a new tube and acidify to a pH of approximately 3.5 with 2M HCl. This step is crucial for efficient extraction.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 10 mL of ethanol followed by 10 mL of deionized water.
-
Load the acidified plasma onto the cartridge.
-
Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane to remove non-polar impurities.
-
Elute the leukotrienes with 10 mL of ethyl acetate or methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in an appropriate solvent (e.g., methanol or the initial mobile phase for LC-MS analysis).
-
Storage: If not analyzing immediately, store the reconstituted samples at -80°C.
Visualizations
Signaling Pathway: Biosynthesis of 14,15-Leukotrienes
Caption: Biosynthesis pathway of 14,15-leukotrienes from arachidonic acid.
Experimental Workflow: Sample Processing for 14,15-LTD4 Analysis
Caption: Recommended workflow for processing biological samples for 14,15-LTD4 analysis.
Logical Relationship: Troubleshooting Low ELISA Signal
Caption: Troubleshooting guide for low signal intensity in 14,15-LTD4 ELISA.
References
- 1. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biotransformation in vitro of cysteinyl leukotrienes in blood of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. arborassays.com [arborassays.com]
Technical Support Center: Analysis of 14,15-Leukotriene D4 by LC-MS/MS
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
A1: this compound (14,15-LTD4 or Eoxin D4) is a lipid mediator derived from arachidonic acid via the 15-lipoxygenase pathway. Its analysis is challenging due to several factors:
-
Low Endogenous Concentrations: Like other eicosanoids, 14,15-LTD4 is present in biological samples at very low levels (pM to nM range), requiring highly sensitive analytical methods.
-
Instability: Leukotrienes can be unstable and susceptible to degradation during sample collection, storage, and preparation.
-
Isobaric Interferences: Biological matrices contain numerous isomers that share the same mass and similar fragmentation patterns, making chromatographic separation critical for accurate quantification.
-
Matrix Effects: Components of biological samples (e.g., phospholipids, salts) can interfere with the ionization of 14,15-LTD4 in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.
Q2: Which ionization mode is best for 14,15-LTD4 analysis?
A2: While many eicosanoids are analyzed in negative ion mode, studies on 14,15-cysteinyl leukotrienes (eoxins) have successfully utilized positive ion electrospray ionization (ESI+) . In this mode, the protonated molecule [M+H]⁺ is monitored as the precursor ion. However, it is always recommended to test both positive and negative ion modes during method development to determine the optimal sensitivity for your specific instrumentation and sample matrix.
Q3: What type of internal standard should be used for 14,15-LTD4 quantification?
A3: The most reliable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-dx (where 'x' denotes the number of deuterium (B1214612) atoms). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, allowing for accurate correction of variations during sample preparation and analysis. If a specific SIL-14,15-LTD4 is unavailable, a deuterated analog of a closely related leukotriene may be considered, but this requires careful validation.
Q4: What are the most common sample preparation techniques for extracting 14,15-LTD4 from biological matrices?
A4: The primary goals of sample preparation are to extract the analyte, remove interfering substances, and concentrate the sample. The most common techniques are:
-
Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating eicosanoids from various matrices. C18 cartridges are commonly employed.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to extract 14,15-LTD4 from aqueous samples into an immiscible organic solvent.
Q5: How can I avoid analyte degradation during sample handling and preparation?
A5: To minimize the degradation of 14,15-LTD4, the following precautions should be taken:
-
Process samples on ice or at 4°C.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent.
-
Store samples at -80°C for long-term stability.
-
Minimize freeze-thaw cycles.
-
Analyze extracted samples promptly.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of 14,15-LTD4.
Issue 1: Low or No Signal Intensity
| Possible Cause | Recommended Solution |
| Suboptimal Ionization | Infuse a standard solution of 14,15-LTD4 to confirm the optimal ionization mode (positive or negative) and tune source parameters (e.g., spray voltage, source temperature, gas flows). |
| Analyte Degradation | Prepare fresh standards and ensure proper sample handling and storage conditions (see FAQ A5). |
| Inefficient Extraction | Optimize the sample preparation protocol. Evaluate different SPE sorbents or LLE solvents and pH conditions to improve recovery. |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove interfering matrix components. Modify the chromatographic gradient to separate 14,15-LTD4 from the suppression zone. A post-column infusion experiment can help identify regions of ion suppression. |
| Incorrect MRM Transitions | Verify the precursor and product ions. Optimize collision energy for each transition to maximize signal intensity. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Degradation or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. Sometimes, small adjustments to the mobile phase additives (e.g., formic acid, acetic acid) can improve peak shape. |
Issue 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance the sample preparation procedure to remove more of the sample matrix. |
| Electronic Noise | Ensure proper grounding of the mass spectrometer and check for sources of electronic interference. |
Issue 4: Inconsistent Retention Time
| Possible Cause | Recommended Solution |
| LC Pump Issues | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is properly degassed. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general starting point and should be optimized for your specific sample matrix.
-
Sample Pre-treatment: Thaw the biological sample (e.g., plasma, cell culture supernatant) on ice. To a 500 µL aliquot, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 14,15-LTD4-dx).
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the 14,15-LTD4 and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
These parameters are suggested starting points and require optimization.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | m/z 497.2 |
| Product Ions (MRM) | To be optimized. Start with the characteristic fragment at m/z 205 . Additional fragments should be identified by infusing a standard. |
| Ion Spray Voltage | ~4500 V |
| Source Temperature | ~500°C |
| Collision Gas | Argon |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized for each transition |
Data Presentation
Table 1: Suggested LC-MS/MS Parameters for 14,15-LTD4 Analysis
Note: These parameters, particularly the product ions and collision energies, are starting points and require empirical optimization by infusing a pure standard of 14,15-LTD4 on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |
| 14,15-LTD4 | 497.2 | 205.1 (suggested) | Requires optimization | Requires optimization | Requires optimization |
| 14,15-LTD4-dx (IS) | Dependent on labeling | Requires optimization | Requires optimization | Requires optimization | Requires optimization |
Visualizations
Caption: Biosynthetic pathway of this compound (Eoxin D4).
Technical Support Center: Quantification of 14,15-LTD₄ In Vivo
Welcome to the technical support center for the in vivo quantification of 14,15-leukotriene D₄ (14,15-LTD₄), also known as eoxin D₄. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the measurement of this bioactive lipid mediator in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-LTD₄ and why is its quantification challenging?
A1: 14,15-LTD₄ is a member of the eoxin family of lipid mediators, synthesized from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1][2] Its in vivo quantification is challenging due to several factors:
-
Low Endogenous Concentrations: Like many eicosanoids, 14,15-LTD₄ is present at very low (picomolar to nanomolar) concentrations in biological fluids, requiring highly sensitive analytical methods.[3]
-
Chemical Instability: As a leukotriene, it is susceptible to degradation and isomerization, necessitating careful sample handling and storage.
-
Isomeric Interference: The presence of structurally similar isomers can interfere with accurate quantification, especially in mass spectrometry-based methods.
-
Complex Biological Matrix: The presence of abundant proteins and other lipids in biological samples can suppress the signal during analysis (matrix effects).
Q2: What are the main analytical methods for quantifying 14,15-LTD₄?
A2: The primary methods for quantifying eicosanoids like 14,15-LTD₄ are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique due to its high sensitivity and specificity, allowing for the differentiation of isomers.[3]
-
Immunoassays (e.g., ELISA): These methods are based on antibody-antigen recognition and can be highly sensitive. However, they are prone to cross-reactivity with other structurally related molecules.
Q3: How should I collect and store my biological samples for 14,15-LTD₄ analysis?
A3: Proper sample collection and storage are critical to prevent the degradation of 14,15-LTD₄.
-
Anticoagulants: For plasma samples, EDTA is a commonly used anticoagulant.
-
Enzyme Inhibitors: The addition of a cyclooxygenase inhibitor, such as indomethacin, immediately after collection is recommended to prevent ex vivo eicosanoid formation.[4]
-
Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability. Swift processing of tissue homogenates under cooled conditions is recommended.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation. It is advisable to aliquot samples into smaller volumes before freezing.
Q4: What are the key considerations for sample preparation before analysis?
A4: Sample preparation aims to extract 14,15-LTD₄ from the biological matrix and remove interfering substances.
-
Protein Precipitation: This is often the first step to remove the bulk of proteins from plasma or serum samples.
-
Solid-Phase Extraction (SPE): This is a crucial step for concentrating the analyte and removing interfering lipids and other molecules. C18 cartridges are commonly used for eicosanoid extraction.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | - Inefficient extraction- Analyte degradation- Poor ionization efficiency- Instrument not properly tuned or calibrated | - Optimize the solid-phase extraction protocol.- Ensure samples were properly collected and stored.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Regularly tune and calibrate the mass spectrometer. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | - Column contamination- Inappropriate injection solvent- Extra-column volume | - Flush the column or use a guard column.- Ensure the injection solvent is compatible with the mobile phase.- Use shorter tubing with smaller inner diameters. |
| High Background Noise/Baseline Drift | - Contaminated mobile phase or LC system- Matrix effects | - Use high-purity solvents and additives.- Optimize the sample clean-up procedure to remove more interfering substances.- Check for leaks in the LC system. |
| Inconsistent Results/Poor Reproducibility | - Inconsistent sample preparation- Analyte instability during autosampler storage- Variability in matrix effects | - Standardize the sample preparation workflow.- Keep the autosampler cooled.- Use a stable isotope-labeled internal standard to correct for matrix effects and extraction variability. |
Immunoassay (ELISA)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background | - Insufficient washing- Non-specific binding of antibodies | - Increase the number of wash steps or the soaking time.- Add a blocking agent to the assay buffer. |
| Low Signal | - Inactive antibody or conjugate- Insufficient incubation time or temperature | - Check the expiration dates and storage conditions of reagents.- Optimize incubation times and temperatures as per the manufacturer's protocol. |
| High Variability between Wells | - Pipetting errors- Inconsistent incubation conditions | - Use calibrated pipettes and ensure proper technique.- Ensure uniform temperature across the plate during incubation. |
| Suspected Cross-Reactivity | - Antibody is not specific to 14,15-LTD₄ | - Test the antibody against structurally related eicosanoids (e.g., LTD₄, LTE₄, 14,15-LTC₄).- Confirm positive results with a more specific method like LC-MS/MS. |
Quantitative Data Summary
Currently, there is a limited amount of published data on the specific endogenous concentrations of 14,15-LTD₄ in various biological matrices. This is an emerging area of research. For reference, the table below provides data on a related and more extensively studied leukotriene, LTE₄, in human urine.
Table 1: Urinary Leukotriene E₄ (LTE₄) Concentrations in a Healthy Volunteer Cohort
| Parameter | Value | Reference |
| Median Concentration | 50 pg/mg creatinine | |
| 95th Percentile | <104 pg/mg creatinine |
Note: This data is for LTE₄ and should be used as a general reference for the expected low concentrations of leukotriene metabolites.
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids
This protocol is a general procedure for the extraction of eicosanoids, including 14,15-LTD₄, from biological fluids like plasma, serum, or urine prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
2M Hydrochloric acid
-
Nitrogen gas evaporator or centrifugal vacuum evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 by adding 2M hydrochloric acid. Vortex and let it sit at 4°C for 15 minutes. Centrifuge to remove any precipitate.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow flow rate (approximately 0.5 mL/minute).
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash with 10 mL of 15% aqueous ethanol.
-
Wash with 10 mL of hexane to elute more non-polar lipids.
-
-
Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).
Signaling Pathways and Experimental Workflows
Biosynthesis of 14,15-LTD₄
The following diagram illustrates the biosynthesis of 14,15-LTD₄ from arachidonic acid via the 15-lipoxygenase pathway.
Caption: Biosynthesis pathway of 14,15-LTD₄ from arachidonic acid.
General Experimental Workflow for 14,15-LTD₄ Quantification
This diagram outlines the typical workflow for the quantification of 14,15-LTD₄ from in vivo samples using LC-MS/MS.
Caption: General workflow for in vivo 14,15-LTD₄ quantification.
Troubleshooting Logic for Low Analyte Signal
This diagram provides a logical approach to troubleshooting low or no signal issues during LC-MS/MS analysis.
Caption: Troubleshooting logic for low signal in 14,15-LTD₄ analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
preventing non-enzymatic degradation of 14,15-Leukotriene D4
Welcome to the technical support center for 14,15-Leukotriene D4 (14,15-LTD4). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the non-enzymatic degradation of 14,15-LTD4, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 14,15-LTD4 upon receipt?
A1: Immediately upon receipt, inspect the shipment to ensure it has arrived on dry ice. The compound should be stored at -80°C in its original vial.[1][2][3] Limit exposure to ambient temperature and light. It is recommended to prepare aliquots from a stock solution to minimize freeze-thaw cycles.
Q2: What is the best solvent for preparing a stock solution of 14,15-LTD4?
A2: 14,15-LTD4 is typically supplied in methanol.[2] For creating a high-concentration stock solution, high-purity, anhydrous organic solvents such as ethanol (B145695), DMSO, or dimethylformamide (DMF) are recommended.[2] After dissolving, overlay the solution with an inert gas (argon or nitrogen) before sealing and storing at -80°C.
Q3: How can I prepare aqueous working solutions for my experiments?
A3: Due to the potential for hydrolysis, aqueous solutions should be prepared fresh immediately before use. Dilute an aliquot of your organic stock solution into your experimental buffer. The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid affecting the experiment. For sensitive biological assays, a final solvent concentration of <0.1% is generally recommended.
Q4: Is 14,15-LTD4 susceptible to degradation in aqueous buffers?
A4: Yes. Leukotrienes, particularly their precursors, are known to be unstable in aqueous solutions, especially at neutral or alkaline pH. The epoxide group in the precursor 14,15-LTA4 is prone to rapid hydrolysis. While 14,15-LTD4 is more stable, prolonged incubation in aqueous buffers can lead to degradation through hydrolysis and oxidation, resulting in a loss of biological activity.
Q5: How can I enhance the stability of 14,15-LTD4 in my aqueous experimental medium?
A5: To improve stability during experiments, consider the following:
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Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) to your buffer can stabilize leukotrienes.
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Control pH: Maintain the pH of your buffer in the slightly acidic to neutral range (pH 6.0-7.0), if compatible with your experimental design. Avoid alkaline conditions.
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Add Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your buffer.
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Use Degassed Buffers: Purging buffers with an inert gas (argon or nitrogen) can remove dissolved oxygen, a key driver of oxidative degradation.
Troubleshooting Guide
This guide addresses common problems that may arise from the non-enzymatic degradation of 14,15-LTD4.
| Problem / Observation | Potential Cause | Recommended Solution & Action Steps |
| Reduced or No Biological Activity | Compound Degradation: Likely due to improper storage, multiple freeze-thaw cycles, or instability in the aqueous assay buffer. | 1. Verify Storage: Confirm that the stock solution has been consistently stored at -80°C. 2. Use Fresh Aliquot: Discard the current working solution and prepare a new one from a fresh, unthawed aliquot of the stock. 3. Minimize Incubation Time: Reduce the time the compound spends in aqueous buffer before and during the assay. 4. Stabilize Buffer: Prepare a fresh working solution in a degassed buffer containing 0.1% BSA and a suitable antioxidant (see Table 2). |
| Inconsistent Results Between Experiments | Progressive Degradation: The stock solution may be degrading over time due to repeated exposure to air and moisture during use. | 1. Aliquot Stock: If not already done, thaw the main stock solution once, create multiple single-use aliquots, and store them at -80°C under inert gas. 2. Run a Positive Control: Use a freshly opened vial or a different, highly stable agonist for the same receptor to confirm the assay system is working correctly. |
| Appearance of Extra Peaks in HPLC or Mass Spectrometry Analysis | Degradation Products: The presence of additional peaks suggests the formation of hydrolysis or oxidation byproducts. | 1. Analyze a Fresh Sample: Prepare and immediately analyze a sample from a new or properly stored aliquot to establish a clean baseline. 2. Degradation Study: Intentionally degrade a sample (e.g., leave it at room temperature in buffer for several hours) and analyze it to identify the degradation peaks. 3. Optimize Mobile Phase: Use degassed solvents for your chromatography to prevent on-column oxidation. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for 14,15-LTD4
| Parameter | Recommendation | Rationale | Citation |
| Long-Term Storage Temp. | -80°C | Ensures stability for at least one year. | |
| Shipping Condition | Dry Ice | Maintains compound integrity during transit. | |
| Stock Solution Solvent | Anhydrous Ethanol or Methanol | Good solubility and stability. | |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidation. | |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Each cycle can introduce moisture and air, accelerating degradation. |
Table 2: Suggested Additives for Enhancing Stability in Aqueous Buffers
| Additive | Suggested Concentration | Purpose | Citation |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Acts as a carrier protein, sequestering the lipid and preventing hydrolysis and non-specific binding. | |
| Butylated Hydroxytoluene (BHT) | 10-50 µM | A potent antioxidant that scavenges free radicals to prevent oxidative damage. | |
| Vitamin E (α-Tocopherol) | 10-50 µM | A natural lipid-soluble antioxidant. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of 14,15-LTD4
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Objective: To prepare stable, single-use aliquots of a high-concentration stock solution.
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Materials: 14,15-LTD4 (as supplied), anhydrous ethanol (200 proof), gas-tight Hamilton syringe, amber glass or polypropylene (B1209903) cryovials, argon or nitrogen gas source.
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Equilibrate the vial of 14,15-LTD4 to room temperature before opening to prevent condensation of atmospheric moisture.
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Carefully add a calculated volume of anhydrous ethanol to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
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Rinse the vial walls thoroughly by gently vortexing or sonicating for a few minutes until the compound is fully dissolved.
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Using a gas-tight syringe, dispense small, equal volumes (e.g., 5-10 µL) into pre-labeled cryovials for single-use aliquots.
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Gently flush the headspace of each vial with argon or nitrogen gas, then immediately cap tightly.
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Store all aliquots at -80°C.
Protocol 2: Preparation of a Stabilized Aqueous Working Solution
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Objective: To prepare a dilute, ready-to-use solution of 14,15-LTD4 for biological experiments.
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Materials: Aliquot of 14,15-LTD4 stock solution, experimental buffer (e.g., HBSS or PBS), Bovine Serum Albumin (BSA), antioxidant (e.g., BHT).
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Prepare your desired experimental buffer. If possible, degas the buffer by sonicating under a vacuum or by bubbling with argon gas for 15-20 minutes.
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Add BSA to the buffer to a final concentration of 0.1% (w/v). Ensure it dissolves completely.
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If using an antioxidant, add it from a concentrated stock (e.g., add BHT from a 10 mM stock in ethanol to a final concentration of 20 µM).
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Retrieve a single aliquot of the 14,15-LTD4 stock solution from the -80°C freezer.
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Immediately before starting your experiment, perform a serial dilution of the stock into the stabilized buffer to achieve the final desired concentration.
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Use the prepared working solution promptly and discard any unused portion. Do not store or re-use aqueous solutions.
Visualizations
Caption: Factors and pathways leading to 14,15-LTD4 degradation.
References
addressing antibody cross-reactivity in 14,15-LTD4 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with the 14,15-LTD4 ELISA kit, with a specific focus on antibody cross-reactivity.
Section 1: FAQs - Understanding Cross-Reactivity in 14,15-LTD4 ELISA
Q1: What is antibody cross-reactivity and why is it a concern for 14,15-LTD4?
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar, but not identical, to the intended target antigen.[1][2] This is a significant concern in a 14,15-LTD4 ELISA because 14,15-LTD4 is part of the eicosanoid family, which contains many structurally related lipids.[3][4] If the antibody cross-reacts with other eicosanoids present in the sample, it can lead to an overestimation of the 14,15-LTD4 concentration, resulting in inaccurate data.[1]
Q2: Which molecules are most likely to cross-react with an antibody against 14,15-LTD4?
The most likely cross-reactants are other leukotrienes that share a similar core structure. 14,15-LTD4 is synthesized from arachidonic acid through the 15-lipoxygenase pathway. Its precursors and metabolites, such as 14,15-LTC4 and 14,15-LTE4, are primary candidates for cross-reactivity. Additionally, leukotrienes from the 5-lipoxygenase pathway (e.g., LTC4, LTD4, LTE4) may also show some degree of cross-reactivity due to structural similarities.
Q3: How does cross-reactivity manifest in a competitive ELISA format?
A 14,15-LTD4 ELISA is typically a competitive assay. In this format, the 14,15-LTD4 in the sample competes with a fixed amount of enzyme-labeled 14,15-LTD4 for a limited number of antibody binding sites. A higher concentration of 14,15-LTD4 in the sample results in less labeled-LTD4 binding and thus a weaker signal. The signal is inversely proportional to the concentration of 14,15-LTD4.
If a cross-reacting molecule is present in the sample, it will also compete for antibody binding sites. This competition reduces the binding of the labeled-LTD4, leading to a weaker signal. The instrument will interpret this weak signal as a higher concentration of 14,15-LTD4, even though the target analyte may be absent or at a low concentration.
Caption: Principle of Competitive ELISA and Cross-Reactivity.
Section 2: Visual Guides
Caption: Simplified Biosynthesis Pathway of 14,15-LTD4.
Caption: Troubleshooting Workflow for Cross-Reactivity Issues.
Section 3: Troubleshooting Guide
This guide addresses common problems that may indicate cross-reactivity or other assay issues.
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal | 1. Insufficient washing. 2. Ineffective blocking. 3. Detection antibody concentration is too high. 4. Cross-reactivity of the secondary antibody. 5. Contamination of reagents or plate. | 1. Increase the number of wash steps and/or the soaking time between washes. Ensure complete aspiration of wash buffer. 2. Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the host species of the secondary antibody). 3. Perform a titration experiment to determine the optimal detection antibody concentration. 4. Run a control with only the secondary antibody to check for non-specific binding. 5. Use fresh, sterile reagents and pipette tips. Ensure the plate is handled carefully to avoid contamination. |
| Poor Standard Curve | 1. Incorrect preparation of standards. 2. Pipetting errors. 3. Standard has degraded. 4. Dynamic range is not optimal for the standard concentrations used. | 1. Double-check all dilution calculations and ensure the standard is fully reconstituted before use. 2. Use calibrated pipettes and proper pipetting technique. Pre-rinse tips. 3. Use a fresh vial of the standard and store it according to the manufacturer's instructions. 4. Adjust the range of the standard curve to better fit the expected sample concentrations. |
| Sample Values are Inconsistent or Higher than Expected | 1. Cross-reactivity with other molecules in the sample. 2. Matrix effects from components in the sample (e.g., lipids, proteins). 3. High coefficient of variation (%CV) due to technical errors. | 1. Perform a cross-reactivity validation experiment using potential cross-reactants (see Protocol 1). 2. Perform a spike and recovery experiment and test serial dilutions of the sample to identify matrix effects (see Protocol 2). 3. Ensure consistent pipetting, washing, and incubation across the plate. Run samples in duplicate or triplicate. |
Section 4: Experimental Protocols for Validation
Protocol 1: Cross-Reactivity Assessment using Competitive ELISA
This protocol determines the percentage of cross-reactivity of the antibody with structurally related molecules.
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Prepare Reagents: Prepare all buffers, standards, and reagents as specified in the kit manual.
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Prepare Standard Curve: Create a serial dilution of the 14,15-LTD4 standard to generate a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
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Prepare Cross-Reactant Dilutions: Prepare separate serial dilutions of each potential cross-reactant (e.g., 14,15-LTC4, 14,15-LTE4, LTD4) over a broad concentration range.
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Run Assay: Add the standards and cross-reactant dilutions to the appropriate wells of the antibody-coated plate. Follow the standard competitive ELISA protocol provided with the kit.
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Generate Curves: Plot the percentage of binding (%B/B0) versus the log of the concentration for the 14,15-LTD4 standard and for each potential cross-reactant.
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Calculate IC50: Determine the IC50 value (the concentration that causes 50% inhibition of maximum binding) from the curve for 14,15-LTD4 and for each cross-reactant.
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Calculate % Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of 14,15-LTD4 / IC50 of Cross-Reactant) x 100%
Protocol 2: Spike and Recovery for Matrix Effect Evaluation
This protocol assesses whether components in the sample matrix interfere with the assay.
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Sample Selection: Obtain at least six different sources or lots of the biological matrix you will be testing (e.g., human plasma from six different donors).
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Prepare Spiked Samples:
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For each matrix source, prepare three aliquots.
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Aliquot 1: No spike (baseline).
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Aliquot 2: Spike with a low concentration of 14,15-LTD4 standard.
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Aliquot 3: Spike with a high concentration of 14,15-LTD4 standard.
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Run Assay: Measure the 14,15-LTD4 concentration in all un-spiked and spiked samples using the ELISA kit.
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Calculate % Recovery: Use the following formula for each spiked sample: % Recovery = [(Measured Conc. in Spiked Sample - Measured Conc. in Un-spiked Sample) / Known Spiked Conc.] x 100%
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Analyze Results: The acceptable recovery range is typically 80-120%. If recovery is outside this range, it indicates the presence of a matrix effect. Diluting the samples in assay buffer is a common strategy to mitigate this interference.
Section 5: Data Presentation
Table 1: Example of Cross-Reactivity Data
| Compound | IC50 (pg/mL) | % Cross-Reactivity |
| 14,15-LTD4 | 50.0 | 100% |
| 14,15-LTC4 | 500.0 | 10.0% |
| 14,15-LTE4 | 1,250.0 | 4.0% |
| LTD4 | 10,000.0 | 0.5% |
| LTB4 | >50,000.0 | <0.1% |
Table 2: Example of Spike and Recovery Data
| Matrix Source | Spiked Concentration (pg/mL) | Measured Concentration (pg/mL) | Baseline (pg/mL) | % Recovery |
| Plasma Lot 1 | 100 | 98.5 | 5.2 | 93.3% |
| Plasma Lot 2 | 100 | 125.1 | 6.5 | 118.6% |
| Plasma Lot 3 | 100 | 75.3 | 4.8 | 70.5% (Failed) |
| Plasma Lot 1 | 500 | 480.1 | 5.2 | 95.0% |
| Plasma Lot 2 | 500 | 590.6 | 6.5 | 116.8% |
| Plasma Lot 3 | 500 | 395.7 | 4.8 | 78.2% (Failed) |
References
Technical Support Center: 14,15-Eoxin D4 in Cellular Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-eoxin D4 (EXD4) in cellular bioassays.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-eoxin D4?
14,15-Eoxin D4 (also known as EXD4 or 14,15-leukotriene D4) is a proinflammatory lipid mediator.[1] It is synthesized from arachidonic acid via the 15-lipoxygenase-1 pathway, primarily in human eosinophils and mast cells.[2][3]
Q2: What is the primary biological activity of 14,15-eoxin D4?
The primary biological activity of 14,15-eoxin D4 and other eoxins is to increase vascular permeability, a key feature of inflammation.[2][3] In this regard, eoxins are significantly more potent than histamine. This can lead to plasma leakage in tissues.
Q3: In which types of cellular bioassays might 14,15-eoxin D4 be studied or present as a factor?
Given its proinflammatory nature, 14,15-eoxin D4 is relevant in a variety of cellular bioassays, including:
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Inflammation assays: Measuring cytokine and chemokine release (e.g., ELISA, Luminex).
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Cell viability and cytotoxicity assays: (e.g., MTT, XTT, LDH) to assess its effects on cell health.
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Vascular permeability assays: Using endothelial cell monolayers.
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G-protein coupled receptor (GPCR) signaling assays: To identify its cellular receptors and downstream pathways.
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Apoptosis assays: To determine if it induces programmed cell death.
Q4: Can 14,15-eoxin D4 interfere with cellular bioassays?
Yes, 14,15-eoxin D4 can potentially interfere with cellular bioassays. This interference is often not a direct chemical interaction with the assay reagents but rather a "biological interference." Because it is a potent bioactive molecule, it can induce unintended physiological effects in the cells being studied, which can confound the interpretation of the results for the primary compound or treatment under investigation.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Cytotoxicity Assays
Symptoms:
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You observe a decrease in cell viability (e.g., using an MTT or XTT assay) or an increase in cytotoxicity (e.g., using an LDH assay) in your control group or that is inconsistent with the effects of your test compound.
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You are working with cell types that may produce eoxins (e.g., eosinophils, mast cells) or are responsive to them.
Potential Cause:
Endogenous production or exogenous application of 14,15-eoxin D4 could be inducing a cytotoxic or anti-proliferative effect, which may be misinterpreted as an effect of your test compound. Some prostaglandins, which are also lipid mediators, have been shown to inhibit cell proliferation and induce apoptosis.
Troubleshooting Steps:
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Cell Type Consideration: Be aware if your cell line (e.g., eosinophils, mast cells) is capable of producing eoxins.
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Control for Eoxin Effects: If you suspect the presence of 14,15-eoxin D4, include a control group treated with a known concentration of 14,15-eoxin D4 to understand its specific effect on your cell line's viability.
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Use of Inhibitors: Consider using a 15-lipoxygenase inhibitor in a control well to see if it mitigates the unexpected effects, which would suggest the involvement of endogenously produced eoxins.
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Alternative Assays: Utilize a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay (like MTT), try a membrane integrity assay (like LDH release) to confirm the results.
Issue 2: Inconsistent or High Background in Cytokine Assays (ELISA, Luminex)
Symptoms:
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You detect elevated levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in your untreated control cells.
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The results of your cytokine assays are variable and not reproducible.
Potential Cause:
14,15-eoxin D4 is a pro-inflammatory molecule that can stimulate cells to produce and release other inflammatory mediators, such as cytokines. This can lead to a high background signal or variability in assays designed to measure these cytokines.
Troubleshooting Steps:
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Assay Controls: Include a positive control with a known concentration of 14,15-eoxin D4 to determine the extent of cytokine induction in your specific cell system.
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Wash Steps: Ensure thorough and consistent washing steps during your ELISA or Luminex procedure to remove any non-specific binding.
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Serum-Free Media: If appropriate for your cell type, consider running the final stages of your experiment in serum-free media, as serum can contain factors that may potentiate the inflammatory response.
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Multiplex vs. Singleplex: If using a multiplex assay like Luminex, be aware that high concentrations of one cytokine can sometimes lead to non-specific signals on other beads. Confirm key findings with a singleplex ELISA.
Issue 3: Unexplained Activation in GPCR Signaling Assays
Symptoms:
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You observe downstream signaling events (e.g., changes in intracellular calcium, cAMP levels) in your control cells that are not attributable to your test ligand.
Potential Cause:
14,15-eoxin D4, like other lipid mediators, is known to act through G-protein coupled receptors (GPCRs). If your cells express a receptor for 14,15-eoxin D4, its presence could activate signaling pathways that interfere with the pathway you are studying.
Troubleshooting Steps:
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Receptor Profiling: If possible, determine if your cell line expresses receptors for eoxins or other leukotrienes.
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Antagonist Treatment: Use a broad-spectrum leukotriene receptor antagonist in a control well to see if it blocks the unexpected signaling.
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Specific Pathway Readouts: Use highly specific assays for the signaling pathway of interest to minimize crosstalk from other pathways that might be activated by 14,15-eoxin D4. For example, instead of a broad calcium indicator, use a FRET-based sensor for a specific protein kinase.
Data Presentation
Table 1: Potential Biological Interference of 14,15-Eoxin D4 in Common Cellular Bioassays
| Assay Type | Potential Interference Mechanism | Observed Effect | Suggested Controls |
| Cell Viability (e.g., MTT, XTT) | Induction of apoptosis or inhibition of proliferation. | Decreased signal, suggesting lower viability. | 14,15-eoxin D4 positive control; 15-LOX inhibitor. |
| Cytotoxicity (e.g., LDH) | Induction of cell death. | Increased signal, suggesting higher cytotoxicity. | 14,15-eoxin D4 positive control; 15-LOX inhibitor. |
| Cytokine Release (e.g., ELISA) | Stimulation of pro-inflammatory cytokine production. | Elevated cytokine levels in the supernatant. | 14,15-eoxin D4 positive control. |
| GPCR Signaling | Activation of endogenous eoxin receptors. | Changes in second messengers (e.g., Ca2+, cAMP). | Leukotriene receptor antagonist. |
| Apoptosis (e.g., Caspase, TUNEL) | Induction of programmed cell death pathways. | Increased apoptotic markers. | 14,15-eoxin D4 positive control. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with your test compound and relevant controls (including a 14,15-eoxin D4 positive control if applicable). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Sandwich ELISA for Cytokine Quantification
This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine.
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Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.
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Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
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Sample Incubation: Wash the plate and add your cell culture supernatants and standards. Incubate for 2 hours at room temperature.
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Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
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Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
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Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
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Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The cytokine concentration is determined from a standard curve.
Visualizations
Caption: Biosynthesis and signaling pathway of 14,15-eoxin D4.
Caption: Troubleshooting workflow for suspected 14,15-eoxin D4 interference.
References
- 1. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in 14,15-Leukotriene D4 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14,15-Leukotriene D4 (14,15-LTD4), also known as Eoxin D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the reproducibility and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (14,15-LTD4) is a lipid mediator of the eoxin family, synthesized from arachidonic acid via the 15-lipoxygenase (15-LO) pathway.[1] Unlike the more extensively studied cysteinyl leukotrienes derived from the 5-lipoxygenase pathway, the precise physiological roles of 14,15-LTD4 are still under investigation. However, it is known to be a pro-inflammatory molecule primarily produced by eosinophils and mast cells.[2] Studies have shown that while it has weak contractile activity compared to other leukotrienes, it can significantly increase vascular permeability, a key event in inflammation.[3][4] Elevated levels of eoxins, including 14,15-LTD4, have been associated with inflammatory conditions such as asthma.[1]
Q2: How should 14,15-LTD4 be stored to ensure its stability?
To maintain its biological activity and structural integrity, 14,15-LTD4 should be stored at -80°C. It is typically supplied in a solution, such as ethanol, and should be stored under these conditions for long-term stability, which is reported to be at least one year. For short-term use, it can be stored at -20°C. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the lipid.
Q3: What are the key challenges in working with 14,15-LTD4?
Researchers may encounter several challenges, including:
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Synthesis and Purification: Achieving high yield and purity can be difficult due to the instability of the intermediates.
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Stability: As a lipid, 14,15-LTD4 is susceptible to oxidation and degradation, especially in aqueous solutions and at higher temperatures.
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Quantification: Accurate measurement requires sensitive and specific analytical techniques like mass spectrometry or immunoassays, which can be technically demanding.
-
Biological Assays: Cellular responses can be variable due to factors such as cell health, passage number, and experimental conditions.
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Receptor Identification: The specific high-affinity receptor for 14,15-LTD4 has not been definitively identified, which can complicate the interpretation of signaling studies.
Troubleshooting Guides
Synthesis and Purification of 14,15-LTD4
Problem: Low yield of 14,15-LTD4 during enzymatic synthesis.
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the 15-lipoxygenase and other necessary enzymes are active. Check storage conditions and avoid repeated freeze-thaw cycles. Use a fresh batch of enzyme if necessary. |
| Sub-optimal Reaction Conditions | Optimize pH, temperature, and incubation time for the enzymatic reaction. Refer to literature for established protocols for similar leukotriene synthesis. |
| Substrate Degradation | Use high-quality arachidonic acid and store it properly to prevent oxidation. |
| Cofactor Limitation | Ensure adequate concentrations of necessary cofactors for the enzymes involved. |
Problem: Impure 14,15-LTD4 after purification.
| Possible Cause | Troubleshooting Step |
| Inefficient Chromatographic Separation | Optimize the HPLC purification method. Adjust the mobile phase composition, gradient, and flow rate. Consider using a different type of column if co-elution of impurities is an issue. |
| Sample Overload on HPLC Column | Reduce the amount of crude sample loaded onto the column to improve resolution. |
| Degradation during Purification | Perform purification steps at low temperatures and minimize exposure to light and oxygen. Use solvents containing antioxidants if necessary. |
Quantification of 14,15-LTD4
Problem: Low or inconsistent signal in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare samples on ice and analyze them promptly. Store extracts at -80°C if immediate analysis is not possible. |
| Matrix Effects | Use an appropriate internal standard, such as a stable isotope-labeled 14,15-LTD4, to correct for ionization suppression or enhancement. Optimize sample preparation to remove interfering substances. |
| Sub-optimal MS Parameters | Optimize mass spectrometer settings, including ionization source parameters and collision energy, for 14,15-LTD4. |
Problem: High background or low sensitivity in ELISA.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Ensure adequate blocking of the microplate wells. Optimize the concentration of the blocking agent. |
| Cross-reactivity of Antibody | Verify the specificity of the antibody for 14,15-LTD4. Some antibodies may cross-react with other leukotrienes. |
| Improper Sample Dilution | Determine the optimal sample dilution to fall within the linear range of the standard curve. |
| Insufficient Washing | Ensure thorough washing between steps to remove unbound reagents. |
Cellular Assays
Problem: High variability in cellular responses to 14,15-LTD4.
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for each experiment. Uneven cell distribution can lead to variable results. |
| 14,15-LTD4 Degradation in Culture Medium | Prepare fresh dilutions of 14,15-LTD4 for each experiment. Minimize the time the compound is in aqueous media before being added to the cells. |
| Variability in Stimulation Time | Standardize the incubation time with 14,15-LTD4 across all experiments. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of 14,15-LTD4
This protocol is a generalized procedure based on the synthesis of other leukotrienes and should be optimized for your specific experimental setup.
-
Enzyme Preparation: Obtain or purify 15-lipoxygenase (15-LO) and LTA4 hydrolase. Ensure enzymes are stored under optimal conditions to maintain activity.
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), combine arachidonic acid (substrate), and any necessary cofactors.
-
Enzymatic Reaction: Initiate the reaction by adding 15-LO to the reaction mixture. Incubate at an optimized temperature (e.g., 37°C) for a specific duration to produce 14,15-LTA4.
-
Conversion to 14,15-LTC4: Add glutathione (B108866) and glutathione S-transferase to the reaction mixture to convert 14,15-LTA4 to 14,15-LTC4.
-
Conversion to 14,15-LTD4: Add γ-glutamyl transpeptidase to convert 14,15-LTC4 to 14,15-LTD4.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol (B129727) or by acidification.
-
Purification: Purify the 14,15-LTD4 from the reaction mixture using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification and Characterization: Quantify the purified 14,15-LTD4 using UV spectroscopy at 280 nm and confirm its identity using mass spectrometry.
Protocol 2: Quantification of 14,15-LTD4 in Biological Samples by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma or cell culture supernatant, add an internal standard (e.g., deuterated 14,15-LTD4).
-
Perform solid-phase extraction (SPE) to extract the lipids. Condition the SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 14,15-LTD4 and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of 14,15-LTD4 in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: Postulated signaling pathway for this compound.
Caption: A logical workflow for troubleshooting irreproducible results.
References
- 1. Eoxins: a new inflammatory pathway in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 14,15-LTD4 and LTD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related lipid mediators: 14,15-leukotriene D4 (14,15-LTD4), also known as Eoxin D4, and the well-characterized leukotriene D4 (LTD4). While both are metabolites of arachidonic acid, they arise from distinct enzymatic pathways and exhibit nuanced differences in their biological effects. This document summarizes their biosynthesis, comparative activities on vascular permeability and smooth muscle, and their known signaling pathways, supported by available experimental data.
Introduction
Leukotriene D4 (LTD4) is a potent pro-inflammatory mediator derived from the 5-lipoxygenase (5-LOX) pathway. It plays a crucial role in the pathophysiology of inflammatory diseases, particularly asthma, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. In contrast, 14,15-LTD4 is a more recently identified cysteinyl leukotriene produced via the 15-lipoxygenase (15-LO) pathway, particularly in eosinophils and mast cells.[1][2] The discovery of this alternative pathway has opened new avenues for understanding and potentially treating inflammatory conditions.
Biosynthesis of 14,15-LTD4 and LTD4
The biosynthetic pathways for LTD4 and 14,15-LTD4 are distinct, originating from the initial oxygenation of arachidonic acid by different lipoxygenase enzymes.
Comparative Biological Activity
Direct comparative studies on the biological activities of 14,15-LTD4 and LTD4 are limited. However, available data suggests that they share some pro-inflammatory properties, particularly concerning vascular permeability.
Data Presentation
| Biological Activity | 14,15-LTD4 (Eoxin D4) | LTD4 | Reference |
| Vascular Permeability | Almost as potent as LTD4 in increasing endothelial cell monolayer permeability. | Potent inducer of vascular permeability. | [1][2] |
| Smooth Muscle Contraction | Data not available in comparative studies. | Potent bronchoconstrictor with a reported EC50 of approximately 1.8 nM on human bronchial smooth muscle. | [3] |
| Receptor Binding Affinity | Data not available. | High affinity for CysLT1 receptor. Binds to CysLT2 receptor with similar affinity as LTC4. |
Inflammatory Response: Vascular Permeability
A key hallmark of inflammation is the increase in vascular permeability, leading to edema. Studies on human endothelial cell monolayers have provided a direct, albeit qualitative, comparison of 14,15-LTD4 and LTD4.
Experimental Protocol: Endothelial Cell Permeability Assay
A common method to assess vascular permeability in vitro involves measuring the passage of a tracer molecule across a confluent monolayer of endothelial cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on a porous membrane insert (e.g., Transwell®).
-
Monolayer Formation: Cells are grown to confluence to form a tight monolayer, mimicking the endothelial barrier.
-
Treatment: 14,15-LTD4 or LTD4 is added to the upper chamber of the insert at various concentrations. A vehicle control is also included.
-
Tracer Addition: A fluorescently labeled high-molecular-weight dextran (B179266) is added to the upper chamber.
-
Permeability Measurement: After a defined incubation period, the amount of fluorescent dextran that has passed through the monolayer into the lower chamber is quantified using a fluorometer.
-
Data Analysis: The increase in fluorescence in the lower chamber is indicative of increased permeability. Results are typically expressed as a percentage of the control.
A study by Feltenmark et al. (2008) utilized such a system and found that eoxins, including 14,15-LTD4, were approximately 100 times more potent than histamine (B1213489) and "almost as potent as LTC4 and LTD4" at inducing an increase in the permeability of endothelial cell monolayers.
Smooth Muscle Contraction
LTD4 is a well-established potent constrictor of smooth muscle, particularly in the airways. Its effect on bronchial smooth muscle is a key factor in the bronchoconstriction observed in asthma. To date, there is a lack of published studies directly comparing the smooth muscle contractile activity of 14,15-LTD4 with that of LTD4.
Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contraction
This classic pharmacological method is used to assess the contractile or relaxant effects of substances on isolated smooth muscle tissue.
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig trachea or human bronchus) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to a force-displacement transducer to measure isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.
-
Cumulative Concentration-Response Curve: Increasing concentrations of the agonist (e.g., LTD4 or 14,15-LTD4) are added to the organ bath in a cumulative manner.
-
Data Recording: The contractile response at each concentration is recorded until a maximal response is achieved.
-
Data Analysis: The data is used to construct a concentration-response curve, from which parameters like the EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.
Signaling Pathways
The signaling mechanisms of LTD4 are well-characterized and primarily involve the activation of two G protein-coupled receptors (GPCRs): the cysteinyl leukotriene receptor 1 (CysLT1) and the cysteinyl leukotriene receptor 2 (CysLT2). In contrast, the specific receptors and downstream signaling pathways for 14,15-LTD4 have not been definitively identified.
LTD4 Signaling
LTD4 exhibits a high affinity for the CysLT1 receptor, and its binding initiates a signaling cascade that leads to smooth muscle contraction and increased vascular permeability. The activation of CysLT1 receptors, which are coupled to Gq/11 proteins, results in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction. LTD4 can also signal through the CysLT2 receptor, to which it binds with an affinity similar to that of LTC4.
14,15-LTD4 Signaling
The receptor and signaling pathway for 14,15-LTD4 remain to be fully elucidated. The study by Feltenmark et al. (2008) suggests that the increase in endothelial permeability induced by eoxins likely involves mechanisms similar to those of cysteinyl leukotrienes, such as intracellular calcium mobilization and cytoskeletal rearrangement. However, a specific high-affinity receptor for 14,15-LTD4 has not yet been identified. Further research is required to delineate the precise molecular targets and downstream signaling events activated by this 15-LOX metabolite.
Conclusion
Both 14,15-LTD4 and LTD4 are bioactive lipid mediators with pro-inflammatory properties. While LTD4, a product of the 5-LOX pathway, is a well-established potent bronchoconstrictor and inducer of vascular permeability, the biological profile of 14,15-LTD4 from the 15-LOX pathway is still emerging. Current evidence indicates that 14,15-LTD4 is a potent factor in increasing vascular permeability, with a potency comparable to that of LTD4. However, critical data on its smooth muscle contractile activity and receptor binding affinities are currently lacking. The elucidation of the specific receptors and signaling pathways for 14,15-LTD4 will be crucial for understanding its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting the 15-lipoxygenase pathway in inflammatory diseases. Further direct comparative studies are warranted to fully understand the biological similarities and differences between these two important leukotrienes.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Vasoactive Properties of 14,15-Leukotriene D4: A Comparative Guide to its Impact on Vascular Permeability
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of 14,15-Leukotriene D4 (and its derivatives) on vascular permeability against other key vasoactive mediators. This document synthesizes experimental data, details methodologies for key experiments, and visualizes the underlying signaling pathways to offer a clear and objective overview.
Executive Summary
Leukotrienes, potent lipid mediators derived from arachidonic acid, are pivotal in inflammatory responses, with a significant impact on vascular permeability. While the actions of cysteinyl leukotrienes (LTC4, LTD4, LTE4) are well-documented, the biological functions of metabolites from the 15-lipoxygenase (15-LO) pathway, such as this compound (14,15-LTD4) and its related eoxins, are an emerging area of interest. This guide elucidates the effects of these compounds on vascular permeability, providing a comparative analysis with traditional leukotrienes and other inflammatory agents. Experimental evidence indicates that eoxins, derived from 14,15-LTA4, are potent inducers of vascular leakage, with a potency comparable to that of the well-established cysteinyl leukotrienes.
Comparative Analysis of Vasoactive Mediators on Vascular Permeability
The following table summarizes the relative potencies of 14,15-LTD4 (represented by its eoxin derivatives) and other key inflammatory mediators in modulating vascular permeability. The data is compiled from various in vitro and in vivo studies.
| Compound | Molar Concentration (for significant effect) | Relative Potency Comparison | Key Findings |
| Eoxins (EXC4, EXD4, EXE4) | 10⁻⁸ M to 10⁻⁷ M | Nearly as potent as LTC4 and LTD4; ~100 times more potent than histamine (B1213489).[1][2] | Induce a maximal increase in endothelial cell permeability at 10⁻⁷ M.[1] |
| Leukotriene D4 (LTD4) | - | Approximately 10 times more potent than LTC4 in guinea pigs; equipotent to LTC4 in rats.[3] | A potent mediator of increased vascular permeability.[4] |
| Leukotriene C4 (LTC4) | - | 5-100 times more potent than histamine in guinea pigs and rats. | Induces vascular leakage. |
| Leukotriene B4 (LTB4) | - | Requires the presence of granulocytes to affect endothelial barrier function. | Induces a dose-dependent increase in vascular permeability. |
| Histamine | - | Significantly less potent than eoxins and cysteinyl leukotrienes. | A well-established mediator of increased vascular permeability. |
Experimental Protocols
The assessment of vascular permeability is crucial for understanding the inflammatory effects of compounds like 14,15-LTD4. Below are detailed methodologies for two standard assays used in the cited research.
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This assay quantifies vascular leakage in the skin of animal models.
Principle: An intravenously injected dye (Evans blue) binds to serum albumin. When vascular permeability is increased at a specific skin site by an intradermal injection of a test substance, the dye-albumin complex extravasates into the tissue, causing a blue coloration. The amount of extravasated dye is then quantified as a measure of permeability.
Protocol:
-
Animal Model: Mice or guinea pigs are commonly used.
-
Dye Injection: Evans blue dye (e.g., 2% solution in saline) is injected intravenously (e.g., via the tail vein in mice).
-
Intradermal Injections: After a short circulation period (e.g., 10-15 minutes), the test substance (e.g., 14,15-LTD4, other leukotrienes, histamine, or vehicle control) is injected intradermally at designated sites on the shaved dorsal skin.
-
Incubation: The animal is allowed to recover for a set period (e.g., 30-60 minutes) to allow for dye extravasation.
-
Tissue Harvesting: The animal is euthanized, and the skin at the injection sites is excised.
-
Dye Extraction: The skin samples are incubated in a solvent (e.g., formamide) to extract the Evans blue dye.
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer (at ~620 nm). The amount of dye is calculated from a standard curve and normalized to the weight of the tissue sample.
In Vitro Endothelial Cell Permeability Assay (Transwell Assay)
This assay measures the passage of molecules across a cultured endothelial cell monolayer.
Principle: Endothelial cells are grown to form a confluent monolayer on a porous membrane insert, creating a barrier between an upper and lower chamber. The permeability of this barrier is assessed by adding a labeled macromolecule (e.g., FITC-dextran) to the upper chamber and measuring its passage into the lower chamber over time. An increase in the concentration of the labeled molecule in the lower chamber indicates increased permeability.
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are seeded onto the porous membrane of Transwell inserts and cultured until a confluent monolayer is formed.
-
Treatment: The endothelial monolayer is treated with the test substance (e.g., eoxins, LTD4, or control) by adding it to the upper chamber.
-
Permeability Measurement: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber.
-
Sampling: At various time points, samples are taken from the lower chamber.
-
Quantification: The fluorescence of the samples from the lower chamber is measured using a fluorescence plate reader.
-
Data Analysis: The rate of tracer passage is calculated and compared between different treatment groups to determine the effect on permeability.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of vascular permeability by cysteinyl leukotrienes and the proposed pathway for eoxins.
Caption: LTD4 signaling pathway leading to increased vascular permeability.
Caption: Proposed signaling pathway for eoxins in endothelial cells.
Conclusion
The available evidence strongly suggests that 14,15-LTD4, through its eoxin metabolites, is a potent mediator of increased vascular permeability, rivaling the activity of the well-characterized cysteinyl leukotrienes. The likely mechanism of action involves intracellular calcium mobilization and cytoskeletal rearrangement, although the specific receptor for eoxins remains to be identified. Further research into the 15-lipoxygenase pathway and its products will be critical for a complete understanding of their role in inflammation and for the development of novel therapeutic strategies targeting vascular leakage.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species difference in increased vascular permeability by synthetic leukotriene C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Differential Receptor Binding of 14,15-LTD4 versus other CysLTs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profiles of cysteinyl leukotrienes (CysLTs), with a particular focus on the emerging data concerning 14,15-leukotriene D4 (14,15-LTD4) in contrast to the well-characterized classical CysLTs: leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). This document is intended to be a valuable resource for researchers in inflammation, allergy, and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the CysLT pathway.
Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid that play crucial roles in the pathophysiology of various inflammatory diseases, most notably asthma.[1] Their biological effects are mediated through specific G-protein coupled receptors, primarily the type 1 and type 2 CysLT receptors (CysLT1R and CysLT2R).[2][3] While the binding affinities and signaling of classical CysLTs have been extensively studied, the characterization of 14,15-LTD4, a product of the 15-lipoxygenase (15-LO) pathway, is an evolving area of research.[1][4]
Comparative Receptor Binding Affinities
The differential binding of CysLTs to their receptors dictates their distinct biological activities. While comprehensive quantitative data for 14,15-LTD4 binding to CysLT receptors is not yet widely available in the literature, the established affinities for classical CysLTs provide a critical framework for comparison.
| Ligand | Receptor | Binding Affinity (Rank Order) | Quantitative Data (Ki / EC50) |
| LTD4 | CysLT1R | High | EC50 = 2.5 nM |
| CysLT2R | Moderate | Equal to LTC4 | |
| LTC4 | CysLT1R | Moderate | EC50 = 24 nM |
| CysLT2R | High | Equal to LTD4 | |
| LTE4 | CysLT1R | Low | EC50 = 240 nM |
| CysLT2R | Very Low | Much lower than LTC4 and LTD4 | |
| 14,15-LTD4 | CysLT1R | Data Not Available | - |
| CysLT2R | Data Not Available | - |
Note: The binding affinity of CysLTs can vary depending on the cell type and experimental conditions. The provided EC50 values are from a study on cloned human CysLT1 receptors.
Signaling Pathways and Biological Responses
The activation of CysLT receptors by their ligands initiates a cascade of intracellular signaling events, leading to various physiological and pathological responses.
Classical CysLTs (LTC4, LTD4, LTE4)
Activation of CysLT1R, predominantly by LTD4, is known to couple to Gq and/or Gi proteins, leading to:
-
Phospholipase C (PLC) activation: This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores, a key event in smooth muscle contraction and cellular activation.
-
Protein Kinase C (PKC) activation: DAG activates PKC, which is involved in various cellular processes, including inflammation and cell proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) activation: The Ras-Raf-MEK-ERK pathway can be activated, leading to changes in gene expression and cell growth.
CysLT2R, which binds LTC4 and LTD4 with similar high affinity, also couples to Gq and/or Gi proteins, contributing to inflammatory responses. LTE4, the most stable CysLT, generally exhibits lower affinity for CysLT1R and CysLT2R but may act through other receptors, such as GPR99 (also known as CysLT3R), to mediate its effects.
Caption: Signaling pathways of classical CysLTs.
This compound
The signaling pathways activated by 14,15-LTD4 are currently not well-defined. As a structural analog of LTD4, it is plausible that 14,15-LTD4 could interact with CysLT receptors and trigger similar downstream signaling events. However, the distinct biosynthetic origin of 14,15-LTD4 via the 15-LO pathway suggests the possibility of unique biological functions and receptor interactions that differentiate it from the classical 5-LO-derived CysLTs. Further research is imperative to elucidate the specific signaling cascades and physiological roles of 14,15-LTD4.
Caption: Biosynthesis of classical vs. 14,15-CysLTs.
Experimental Protocols
The determination of receptor binding affinities for CysLTs is typically performed using radioligand binding assays. Below is a generalized protocol that can be adapted for the comparative analysis of 14,15-LTD4 and other CysLTs.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of unlabeled CysLTs (including 14,15-LTD4) against a radiolabeled ligand (e.g., [3H]LTD4) for CysLT1R and CysLT2R.
1. Membrane Preparation:
-
Culture cells stably expressing human CysLT1R or CysLT2R.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor CysLT (e.g., 14,15-LTD4, LTD4, LTC4, or LTE4).
-
Add a fixed concentration of the radiolabeled ligand (e.g., [3H]LTD4) to all wells. The concentration of the radioligand should be close to its dissociation constant (Kd) for the receptor.
-
For determining non-specific binding, add a high concentration of an unlabeled CysLT1R or CysLT2R antagonist to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.
-
Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion and Future Directions
The established differential binding affinities of classical CysLTs for CysLT1R and CysLT2R provide a clear basis for their distinct biological roles. LTD4 is the most potent endogenous agonist for CysLT1R, while LTC4 and LTD4 show equipotent high affinity for CysLT2R. In contrast, there is a notable gap in the scientific literature regarding the specific receptor binding profile of 14,15-LTD4. Given its structural similarity to LTD4, it is hypothesized that 14,15-LTD4 may also interact with CysLT receptors. However, direct experimental evidence is required to confirm this and to quantify its binding affinity.
Future research should prioritize the characterization of 14,15-LTD4's interaction with CysLT1R, CysLT2R, and other potential receptors. Such studies will be crucial for understanding the biological significance of the 15-lipoxygenase pathway in health and disease and could unveil novel therapeutic targets for inflammatory conditions. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations.
References
Unraveling the Dual Roles of 14,15-Eoxin D4: A Comparative Guide to In Vivo and In Vitro Functional Studies
For researchers, scientists, and drug development professionals, understanding the precise function of lipid mediators like 14,15-eoxin D4 (14,15-EXD4) is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of the current understanding of 14,15-EXD4's function derived from both controlled in vitro experiments and complex in vivo models.
14,15-Eoxin D4 is a member of the eoxin family, a group of pro-inflammatory eicosanoids synthesized from arachidonic acid via the 15-lipoxygenase (15-LO) pathway.[1] Predominantly produced by eosinophils and mast cells, eoxins have been implicated in inflammatory processes, particularly in the context of allergic diseases such as asthma.[1][2] This comparison guide delves into the experimental data from both laboratory-based cell studies and whole-organism investigations to provide a clearer picture of 14,15-EXD4's biological activities.
Quantitative Data Summary: In Vitro vs. In Vivo Findings
The following table summarizes the key quantitative findings from representative in vitro and in vivo studies on 14,15-eoxin D4 function. A direct quantitative comparison is challenging due to the disparate nature of the experimental systems.
| Parameter | In Vitro Study (Endothelial Permeability) | In Vivo Study (Asthma Correlation) |
| Model System | Human umbilical vein endothelial cell (HUVEC) monolayer | Children with and without asthma |
| Key Metric | Change in transendothelial electrical resistance (TEER) | Concentration of 14,15-EXD4 in exhaled breath condensate (EBC) |
| Finding | Eoxins (including 14,15-EXD4) are approximately 100 times more potent than histamine (B1213489) at increasing endothelial permeability. | Eoxin D4 levels are significantly higher in children with asthma and bronchial hyperresponsiveness compared to healthy controls.[3] |
| Interpretation | 14,15-EXD4 directly promotes vascular leakage, a hallmark of inflammation. | Elevated 14,15-EXD4 is associated with the pathophysiology of asthma, suggesting a pro-inflammatory role in the airways.[3] |
Experimental Protocols
In Vitro: Endothelial Permeability Assay
This protocol is based on the methodology used to assess the effect of eoxins on vascular permeability.
Objective: To determine the effect of 14,15-eoxin D4 on the integrity of an endothelial cell monolayer.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured on collagen-coated, semi-permeable transwell inserts until a confluent monolayer is formed.
-
Treatment: The endothelial monolayer is treated with varying concentrations of 14,15-eoxin D4 or a vehicle control.
-
Permeability Measurement:
-
Transendothelial Electrical Resistance (TEER): The electrical resistance across the monolayer is measured at different time points using a voltmeter. A decrease in TEER indicates increased permeability.
-
Macromolecule Flux: A fluorescently labeled high-molecular-weight dextran (B179266) (FITC-dextran) is added to the upper chamber of the transwell. The amount of fluorescence that passes through the monolayer into the lower chamber over a specific period is quantified using a fluorescence plate reader. Increased fluorescence in the lower chamber corresponds to increased permeability.
-
-
Data Analysis: Changes in TEER or FITC-dextran flux are compared between 14,15-eoxin D4-treated and control groups.
In Vivo: Analysis in a Murine Model of Allergic Asthma
While direct administration of 14,15-eoxin D4 in animal models is not extensively documented, its role can be inferred from studies on the 15-lipoxygenase pathway in asthma models.
Objective: To investigate the role of the 15-lipoxygenase pathway and its products, including 14,15-eoxin D4, in allergic airway inflammation.
Animal Model: BALB/c mice.
Methodology:
-
Sensitization and Challenge: Mice are sensitized with an allergen, such as ovalbumin (OVA), followed by repeated airway challenges with the same allergen to induce an asthma-like phenotype.
-
Pharmacological Intervention (Optional): To investigate the role of the 15-LO pathway, a specific inhibitor can be administered to a cohort of mice.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze the number and type of inflammatory cells (e.g., eosinophils).
-
Histology: Lung tissue is sectioned and stained to assess for signs of inflammation, such as cellular infiltration and mucus production.
-
Cytokine Analysis: Levels of pro-inflammatory and anti-inflammatory cytokines in the BAL fluid are measured using ELISA or other immunoassays.
-
-
Measurement of 14,15-Eoxin D4:
-
Sample Collection: Biological samples such as BAL fluid, blood, or exhaled breath condensate are collected.
-
Analysis: The concentration of 14,15-eoxin D4 is quantified using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The levels of 14,15-eoxin D4 are correlated with the markers of airway inflammation. In intervention studies, the effects of the 15-LO inhibitor on both 14,15-eoxin D4 levels and inflammatory parameters are assessed.
Visualizing the Molecular Landscape
Signaling Pathway of 14,15-Eoxin D4 in Inflammation
The precise receptor for 14,15-eoxin D4 has not been definitively identified. However, as a product of the 15-lipoxygenase pathway, it is likely to contribute to inflammatory responses through established downstream signaling cascades. The following diagram illustrates a plausible signaling pathway.
Caption: Putative signaling pathway for 14,15-eoxin D4 leading to inflammation.
Experimental Workflow: From Hypothesis to Data
The following diagram outlines the typical workflow for investigating the function of 14,15-eoxin D4.
Caption: General experimental workflow for studying 14,15-eoxin D4 function.
References
- 1. Frontiers | 12/15-Lipoxygenase Regulates IL-33-Induced Eosinophilic Airway Inflammation in Mice [frontiersin.org]
- 2. Frontiers | Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems [frontiersin.org]
- 3. Eoxins: a new inflammatory pathway in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CysLT1 Receptor Antagonist Cross-Reactivity: A Focus on 14,15-Leukotriene D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of common Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists with a particular focus on the less-studied lipid mediator, 14,15-leukotriene D4 (14,15-LTD4). While extensive data exists for the interaction of these antagonists with the canonical cysteinyl leukotriene, LTD4, a comprehensive search of the current scientific literature reveals a significant data gap regarding 14,15-LTD4.
This document summarizes the available quantitative data for the interaction of montelukast, zafirlukast, and pranlukast (B1678047) with LTD4 at the CysLT1 receptor. Furthermore, it provides detailed experimental protocols for key assays that can be employed to investigate the potential cross-reactivity of these antagonists with 14,15-LTD4. Finally, a diagram of the established CysLT1 receptor signaling pathway is presented to provide a conceptual framework for these interactions.
Data Presentation: CysLT1 Receptor Antagonist Affinity for LTD4
The following table summarizes the reported binding affinities (Ki) and functional antagonist potencies (IC50 or pA2/pKB) of montelukast, zafirlukast, and pranlukast against the effects of LTD4 at the CysLT1 receptor. It is important to note that no corresponding data for 14,15-LTD4 could be identified in the reviewed literature.
| Antagonist | Parameter | Species/System | Value | Reference |
| Montelukast | Ki (nM) | Guinea pig lung membranes | 0.18 ± 0.03 | [1] |
| Ki (nM) | Sheep lung membranes | 4 | [1] | |
| Ki (nM) | DMSO-differentiated U937 cells | 0.52 ± 0.23 | [1] | |
| pA2 | Guinea pig trachea | 9.3 | [1] | |
| Zafirlukast | IC50 (µM) | Not specified | 0.6 | [2] |
| pKB | Human bronchus | 6.5 | ||
| Pranlukast | Ki (nM) | Guinea pig lung membranes ([³H]LTD₄ binding) | 0.99 ± 0.19 | |
| IC50 (nM) | Radioligand binding assays | 4.3 - 7.2 | ||
| IC50 (µM) | LTD4-evoked ³⁵SO₄ output | 0.3 | ||
| pKB | Guinea pig trachea | 7.0 | ||
| pKB | Human bronchus | 6.9 |
Note: The lack of data for 14,15-LTD4 underscores a critical area for future research to fully understand the selectivity and potential off-target effects of CysLT1 receptor antagonists.
Mandatory Visualization
References
Validating the Role of 14,15-LTD4 in Asthma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging lipid mediator, 14,15-leukotriene D4 (14,15-LTD4), also known as Eoxin D4, with the well-established asthma mediator, leukotriene D4 (LTD4). By presenting available experimental data, detailed methodologies, and signaling pathways, this document aims to facilitate further research into the role of 14,15-LTD4 in asthma pathogenesis and its potential as a therapeutic target.
Data Presentation: Quantitative Comparison of 14,15-LTD4 and LTD4
The following tables summarize the known quantitative data for 14,15-LTD4 and conventional LTD4, highlighting their differential effects on key pathophysiological features of asthma.
| Parameter | 14,15-LTD4 (Eoxin D4) | Conventional LTD4 | Reference |
| Airway Smooth Muscle Contraction | Weak contractile activity on guinea pig pulmonary parenchyma. | EC50: 1.7 nM (human bronchus)[1], 0.58 nM (human small bronchioles)[2] | [3] |
| Vascular Permeability | Potent; almost as potent as LTC4 and LTD4 in vitro.[4] | Potent inducer of vascular permeability. | [4] |
| Airway Hyperresponsiveness (AHR) | Data not available. | Does not directly induce AHR in mice, but contributes to the overall inflammatory milieu that can lead to AHR. | |
| Inflammatory Cell Recruitment | Pro-inflammatory; produced by eosinophils and mast cells. | Induces eosinophil recruitment in the airways of asthmatic subjects. |
Table 1: Comparison of the biological activities of 14,15-LTD4 and conventional LTD4.
| Mediator | Receptor(s) | Key Signaling Events | Reference |
| 14,15-LTD4 (Eoxin D4) | Putative G-protein coupled receptor(s) (GPCRs) - specific receptor not yet definitively identified. | Likely involves G-protein activation, potentially leading to activation of transcription factors like NF-κB. | Inferred from general immune cell signaling pathways. |
| Conventional LTD4 | Cysteinyl leukotriene receptor 1 (CysLT1R). | Gq protein activation, leading to phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) generation, and an increase in intracellular calcium ([Ca2+]i). |
Table 2: Comparison of the signaling pathways of 14,15-LTD4 and conventional LTD4.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 14,15-LTD4 and LTD4 in asthma models.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is widely used to mimic the eosinophilic inflammation characteristic of allergic asthma.
a. Sensitization:
-
On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.
b. Challenge:
-
From day 28 to day 30, mice are challenged for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.
c. Administration of Test Compounds:
-
14,15-LTD4, LTD4, or vehicle control can be administered to the mice via intratracheal instillation at a specified time point before or after the OVA challenge.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be assessed in mice using whole-body plethysmography.
-
Procedure: Conscious, unrestrained mice are placed in a whole-body plethysmograph chamber.
-
Baseline Measurement: Baseline readings of respiratory parameters are recorded.
-
Methacholine (B1211447) Challenge: Mice are exposed to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, and 50 mg/mL).
-
Data Analysis: The enhanced pause (Penh) value, a calculated index that correlates with airway obstruction, is recorded. An increase in Penh in response to methacholine indicates AHR. The provocative concentration of methacholine required to increase Penh by 200% from baseline (PC200) can be calculated.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to quantify the inflammatory cell infiltrate in the lungs.
-
Procedure: Mice are euthanized, and the trachea is cannulated. The lungs are lavaged with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is counted using a hemocytometer.
-
Differential Cell Counts: Cytospin preparations of the BALF cells are stained (e.g., with Wright-Giemsa stain), and differential counts of eosinophils, neutrophils, macrophages, and lymphocytes are performed by counting at least 300 cells under a microscope.
In Vitro Vascular Permeability Assay
This assay assesses the ability of mediators to increase the permeability of an endothelial cell monolayer, mimicking plasma leakage in the airways.
-
Cell Culture: Human umbilical vein endothelial cells (HUVEC) are cultured on collagen-coated, semi-permeable inserts until a confluent monolayer is formed.
-
Treatment: The endothelial monolayer is treated with 14,15-LTD4, LTD4, or a control substance.
-
Permeability Measurement: A high molecular weight fluorescently labeled dextran (B179266) (FITC-Dextran) is added to the top of the monolayer. The amount of FITC-Dextran that passes through the monolayer into the lower chamber is measured over time using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of conventional LTD4 via the CysLT1 receptor.
Caption: Proposed signaling pathway for 14,15-LTD4 (Eoxin D4).
Experimental Workflow
Caption: Experimental workflow for comparing 14,15-LTD4 and LTD4 in a mouse model.
References
- 1. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14,15-LTD4 and Histamine-Induced Inflammation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the inflammatory effects induced by 14,15-leukotriene D4 (14,15-LTD4), also known as eoxin D4, and histamine (B1213489). As potent inflammatory mediators, understanding their distinct and overlapping roles is crucial for the development of targeted therapeutics in allergic and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their effects on vascular permeability and leukocyte recruitment, supported by experimental data and detailed protocols.
Core Findings at a Glance
Comparative Analysis of Inflammatory Responses
Vascular Permeability
Increased vascular permeability is a hallmark of acute inflammation, leading to plasma leakage and tissue edema. Both 14,15-LTD4 and histamine are known to induce this effect, albeit with differing potencies. Due to the limited direct comparative data for 14,15-LTD4, data for the closely related cysteinyl leukotriene D4 (LTD4) and the eoxin class as a whole are used for a broader comparison.
| Mediator | Species/Model | Assay | Relative Potency vs. Histamine | Key Findings |
| Eoxins (14,15-LTs) | Human (in vitro) | Endothelial Cell Monolayer Permeability | ~100x more potent | Eoxins were found to be significantly more potent than histamine in increasing the permeability of human endothelial cell monolayers.[1] |
| LTD4 | Guinea Pig, Rat | Miles Assay (in vivo) | 5-100x more potent | LTC4 (a precursor to LTD4) was 5-100 times more potent than histamine in increasing vascular permeability. LTD4 was about 10 times more potent than LTC4 in guinea pigs.[2] |
| LTD4 | Human | Skin Wheal Reaction (in vivo) | Equipotent | LTD4 and histamine were found to be equipotent in causing a dose-dependent wheal reaction in human skin in the dose range of 0.2-200 pmol.[3] |
| LTD4 | Human | Skin Interstitial Transport | Indistinguishable at 10⁻⁵ M | The effect of 10⁻⁵ M LTD4 on vascular permeability and interstitial transport was indistinguishable from that of histamine at the same concentration. |
Leukocyte Recruitment
The recruitment of leukocytes, such as neutrophils and eosinophils, to the site of inflammation is a critical step in the immune response. Histamine and leukotrienes play complex and sometimes synergistic roles in this process.
| Mediator | Leukocyte Type | Species/Model | Assay | Key Findings |
| LTD4 & Histamine | Neutrophils | Human (in vitro/in vivo) | Nasal Lavage, Induced Sputum | Both LTD4 and histamine nasal challenge led to a significant increase in neutrophils in allergic rhinitis patients.[4] |
| Histamine | Neutrophils | Human (in vitro) | Chemotaxis Assay | Histamine has been shown to inhibit neutrophil chemotaxis in vitro via H2 receptors. However, it can also play a role in neutrophil release from bone marrow via H4 receptors. |
| Histamine | Eosinophils | Human (in vitro) | Chemotaxis Assay | Histamine induces eosinophil chemotaxis, cell shape change, and upregulation of adhesion molecules, primarily through the H4 receptor. |
| LTD4 & Histamine | Eosinophils | Human | Allergic Rhinitis Model | No significant differences in the changes of eosinophils were observed before and after LTD4 and histamine nasal challenges in allergic rhinitis patients. |
Experimental Protocols
Miles Assay for Vascular Permeability
The Miles assay is a widely used in vivo method to quantify vascular permeability.
Principle: An Evans blue dye solution is injected intravenously, which binds to serum albumin. An inflammatory agent is then injected intradermally. The increase in vascular permeability at the injection site allows the albumin-dye complex to leak into the extravascular space, causing a blue discoloration of the skin. The amount of dye extracted from the tissue is proportional to the increase in permeability.
Detailed Protocol:
-
Animal Model: The assay is commonly performed in mice or guinea pigs.
-
Dye Injection: 1% Evans blue dye in sterile saline is injected intravenously (e.g., via the tail vein in mice) at a volume of 100 µl. The dye is allowed to circulate for 30 minutes.
-
Intradermal Injections: The dorsal skin of the animal is shaved. The test substances (14,15-LTD4 or histamine) and a vehicle control (e.g., PBS) are injected intradermally at multiple sites in a defined pattern.
-
Incubation: The animal is kept for a defined period (e.g., 20-30 minutes) to allow for extravasation of the dye.
-
Tissue Harvesting and Dye Extraction: The animal is euthanized, and the skin at the injection sites is excised. The Evans blue dye is extracted from the tissue by incubation in formamide (B127407) at a specific temperature (e.g., 55-60°C) for a set duration (e.g., 24-48 hours).
-
Quantification: The optical density of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 620 nm. The amount of dye leakage is calculated relative to the vehicle control.
Boyden Chamber Assay for Leukocyte Migration
The Boyden chamber assay is a classic in vitro method for evaluating the chemotactic response of cells.
Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Leukocytes are placed in the upper compartment, and a chemoattractant (14,15-LTD4 or histamine) is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified as a measure of the chemotactic response.
Detailed Protocol:
-
Chamber Preparation: A Boyden chamber or a transwell insert with a specific pore size (e.g., 3-8 µm for leukocytes) is used. The underside of the membrane may be coated with an adhesion molecule like fibronectin or collagen.
-
Cell Preparation: Leukocytes (e.g., neutrophils or eosinophils) are isolated from whole blood and resuspended in an appropriate assay medium.
-
Assay Setup: The chemoattractant (14,15-LTD4 or histamine) diluted in assay medium is added to the lower chamber. The cell suspension is added to the upper chamber (the transwell insert).
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (typically 1-3 hours).
-
Cell Staining and Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Giemsa or a fluorescent dye). The number of migrated cells is then counted using a microscope. Alternatively, migrated cells can be lysed and quantified using a colorimetric assay.
Signaling Pathways
14,15-LTD4 (Eoxin D4) Biosynthesis and Action
14,15-LTD4 is synthesized from arachidonic acid via the 15-lipoxygenase (15-LO) pathway, distinguishing it from the 5-LO pathway that produces conventional leukotrienes. The specific receptors for eoxins are not yet fully characterized, but their pro-inflammatory effects, particularly the increase in vascular permeability, are well-documented.
Caption: Biosynthesis of 14,15-LTD4 and its pro-inflammatory effect.
Histamine Signaling in Inflammation
Histamine exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H1 and H4 receptors are most prominently involved in inflammation. H1 receptor activation leads to increased vascular permeability, while H4 receptor activation is crucial for the chemotaxis of eosinophils and mast cells.
Caption: Key histamine signaling pathways in inflammation.
Conclusion
The comparative analysis of 14,15-LTD4 and histamine reveals distinct profiles in their inflammatory activities. While both are potent mediators, the available evidence suggests that eoxins, including 14,15-LTD4, are significantly more powerful inducers of vascular permeability than histamine. In contrast, histamine plays a well-defined, receptor-specific role in the chemotaxis of key allergic inflammatory cells like eosinophils. The synergistic and differential effects of these mediators underscore the complexity of inflammatory responses and highlight the potential for multi-targeted therapeutic strategies. Further research into the specific receptors and signaling pathways of eoxins is warranted to fully elucidate their role in health and disease and to identify novel drug targets.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular effects of leukotriene D4 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of leukotriene D4 and histamine nasal challenge on airway responsiveness and inflammation in persistent allergic rhinitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to 14,15-LTD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by leukotrienes, with a primary focus on the well-characterized inflammatory mediator Leukotriene D4 (LTD4) and a prospective look at the lesser-known 14,15-Leukotriene D4 (14,15-LTD4). Due to the limited availability of direct differential gene expression data for 14,15-LTD4, this document leverages comprehensive data on LTD4 to establish a baseline for comparison and to extrapolate potential genomic responses to 14,15-LTD4 based on its biosynthesis via the 15-lipoxygenase (15-LOX) pathway.
Introduction to 14,15-LTD4 and Its Significance
14,15-LTD4 is a novel leukotriene synthesized through the 15-lipoxygenase (15-LOX) pathway. While the biological functions of cysteinyl leukotrienes like LTD4, which are products of the 5-lipoxygenase pathway, are well-documented in the context of asthma and allergic inflammation, the specific roles of 15-LOX-derived leukotrienes are still under investigation. Understanding the gene regulatory effects of 14,15-LTD4 is crucial for elucidating its potential involvement in health and disease and for identifying new therapeutic targets.
Comparison of Leukotriene Signaling and Gene Expression
This section compares the known differential gene expression induced by LTD4 with the hypothesized effects of 14,15-LTD4.
Leukotriene D4 (LTD4): A Benchmark for Gene Expression Analysis
LTD4 is a potent inflammatory mediator that exerts its effects by binding to cysteinyl leukotriene receptors, primarily CysLT1R and CysLT2R.[1] Its role in upregulating genes involved in inflammation and cellular activation has been studied in various cell types.
A key study on human monocytes revealed that LTD4 stimulation leads to the significant upregulation of several immediate-early genes.[2][3] This response is mediated through the CysLT1 receptor and involves G-protein coupling, activation of phospholipase C, and subsequent calcium signaling.[2][3]
Table 1: Summary of Key Genes Upregulated by LTD4 in Human Monocytes
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| EGR2 | Early growth response 2 | > 2.0 | Transcription factor involved in cell differentiation and immune responses. |
| EGR3 | Early growth response 3 | > 2.0 | Transcription factor related to EGR2, involved in neuronal and immune processes. |
| FOSB | FBJ murine osteosarcoma viral oncogene homolog B | > 2.0 | Component of the AP-1 transcription factor complex, involved in cell proliferation and differentiation. |
| ATF3 | Activating transcription factor 3 | > 2.0 | Transcription factor involved in the cellular stress response. |
| NR4A1 | Nuclear receptor subfamily 4 group A member 1 | > 2.0 | Orphan nuclear receptor involved in inflammation, metabolism, and cell proliferation. |
| NR4A2 | Nuclear receptor subfamily 4 group A member 2 | > 2.0 | Orphan nuclear receptor with roles in neuronal development and inflammation. |
| NR4A3 | Nuclear receptor subfamily 4 group A member 3 | > 2.0 | Orphan nuclear receptor implicated in cell cycle regulation and apoptosis. |
This compound (14,15-LTD4): A Prospective Analysis
As a product of the 15-LOX pathway, the gene regulatory effects of 14,15-LTD4 are likely to differ from those of 5-LOX-derived leukotrienes. The 15-LOX pathway is known to produce metabolites with both pro- and anti-inflammatory properties. For instance, other 15-LOX products have been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.
Hypothesized Gene Targets for 14,15-LTD4:
Based on the known functions of the 15-LOX pathway and its metabolites, we can hypothesize potential gene targets for 14,15-LTD4.
Table 2: Hypothesized Gene Expression Changes in Response to 14,15-LTD4
| Gene Target/Pathway | Hypothesized Effect | Rationale |
| PPARα Target Genes (e.g., CPT1A) | Upregulation | Other 15-series eicosanoids, such as 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), are known to activate PPARα. 14,15-LTD4 may share this property, leading to the upregulation of genes involved in fatty acid oxidation. |
| Inflammatory Cytokines/Chemokines | Modulation | The 15-LOX pathway can have dual roles in inflammation. 14,15-LTD4 might either promote or inhibit the expression of inflammatory genes depending on the cellular context and receptor engagement. |
| Genes related to Cell Proliferation | Modulation | 14,15-epoxyeicosatrienoic acid (14,15-EET), a precursor in a related pathway, has been linked to cancer cell proliferation. 14,15-LTD4 could potentially influence the expression of genes involved in cell cycle control. |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide, which can be adapted for studying the effects of 14,15-LTD4.
Protocol: Differential Gene Expression Analysis in Human Monocytes by Oligonucleotide Microarrays (Adapted from Woszczek et al., 2008)
1. Cell Culture and Stimulation:
-
Isolate human monocytes from peripheral blood.
-
Culture monocytes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Stimulate monocytes with the desired concentration of LTD4 (or 14,15-LTD4) for a specified time course (e.g., 1-4 hours).
2. RNA Extraction and Purification:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
3. Microarray Hybridization:
-
Synthesize biotin-labeled cRNA from the total RNA using an in vitro transcription labeling kit.
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to a human genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
4. Washing, Staining, and Scanning:
-
Wash the microarray chips to remove non-specifically bound cRNA.
-
Stain the chips with a streptavidin-phycoerythrin conjugate.
-
Scan the chips using a high-resolution microarray scanner.
5. Data Analysis:
-
Perform quality control checks on the scanned images.
-
Normalize the raw microarray data using a suitable algorithm (e.g., Robust Multi-array Average - RMA).
-
Identify differentially expressed genes by applying statistical tests (e.g., t-test or ANOVA) and setting a threshold for fold change and p-value (e.g., fold change > 2.0 and p-value < 0.05).
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes and pathways.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of LTD4 leading to differential gene expression.
Caption: Workflow for differential gene expression analysis.
Caption: Biosynthetic pathways of LTD4 and 14,15-LTD4.
References
- 1. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 2. Leukotriene D4 induces gene expression in human monocytes through cysteinyl leukotriene type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene D(4) induces gene expression in human monocytes through cysteinyl leukotriene type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of 14,15-Leukotriene D4 Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the structure of metabolites derived from 14,15-Leukotriene D4 (14,15-LTD4), a key inflammatory mediator. Understanding the metabolic fate of 14,15-LTD4 is crucial for elucidating its biological role and for the development of novel therapeutics targeting inflammatory pathways. This document outlines the primary metabolic transformation of 14,15-LTD4 and presents the key experimental techniques used for structural confirmation, supported by comparative data and detailed protocols.
Metabolic Pathway of this compound
The metabolism of 14,15-LTD4 mirrors that of its more extensively studied analog, Leukotriene D4 (LTD4). The principal metabolic step involves the enzymatic conversion of 14,15-LTD4 to 14,15-Leukotriene E4 (14,15-LTE4). This reaction is catalyzed by a dipeptidase, which cleaves the glycine (B1666218) residue from the cysteinyl-glycyl moiety of 14,15-LTD4.
Caption: Metabolic conversion of 14,15-LTD4 to 14,15-LTE4.
Structural Confirmation of Metabolites: A Comparative Analysis
The definitive identification of 14,15-LTD4 and its metabolite, 14,15-LTE4, relies on a combination of chromatographic separation and spectroscopic techniques. High-performance liquid chromatography (HPLC) is employed for the initial separation of the compounds from biological matrices, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | This compound (14,15-LTD4) | 14,15-Leukotriene E4 (14,15-LTE4) |
| Chemical Formula | C25H40N2O6S[1] | C23H37NO5S |
| Molar Mass | 496.7 g/mol [1][2] | 439.6 g/mol |
| Key Mass Spec Fragments (m/z) | Predicted [M-H]⁻: 495.25 | Predicted [M-H]⁻: 438.23 |
| NMR Chemical Shifts (Predicted) | Specific proton and carbon shifts associated with the cysteinyl-glycyl group. | Absence of signals corresponding to the glycine moiety. |
Experimental Protocols
1. Sample Preparation and Extraction of Leukotrienes
A robust sample preparation protocol is critical for the accurate analysis of leukotrienes from biological samples such as plasma, urine, or cell culture supernatants.
-
Objective: To extract and concentrate leukotrienes from a biological matrix while minimizing degradation.
-
Procedure:
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., 0.1 M HCl).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the leukotrienes with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. In Vitro Dipeptidase Assay
This assay confirms the enzymatic conversion of 14,15-LTD4 to 14,15-LTE4.
-
Objective: To demonstrate the dipeptidase-mediated metabolism of 14,15-LTD4.
-
Materials:
-
14,15-LTD4 standard
-
Purified dipeptidase enzyme (e.g., from porcine kidney)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol or acetonitrile)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and 14,15-LTD4 at a known concentration.
-
Initiate the reaction by adding the dipeptidase enzyme.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining 14,15-LTD4 and the formation of 14,15-LTE4.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of leukotrienes.
-
Objective: To separate and identify 14,15-LTD4 and its metabolites based on their retention times and mass-to-charge ratios.
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 0.1% acetic acid.[4]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of approximately 25 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Parameters (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ions (m/z): 495.3 for 14,15-LTD4; 438.2 for 14,15-LTE4.
-
Product Ions (m/z): Specific fragment ions characteristic of each molecule.
-
Source Temperature: 500°C.
-
Ion Spray Voltage: -4000 V.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 14,15-Leukotriene D4: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 14,15-Leukotriene D4
The primary recommended method for the disposal of 14,15-LTD4 is chemical inactivation through alkaline hydrolysis, which degrades the molecule into inactive byproducts. This is followed by disposal as hazardous waste in accordance with institutional and local regulations.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the alkaline hydrolysis of eicosanoids, which can be applied to the disposal of this compound.
| Parameter | Value | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Both are effective for alkaline hydrolysis. |
| Working Concentration | 1 M | A 1 M solution is generally sufficient for effective hydrolysis of lipids and related molecules. |
| Target pH | ≥ 10 | A high pH ensures the rapid degradation of the leukotriene structure.[1] |
| Reaction Time | At least 1 hour | A minimum of one hour at room temperature is recommended to ensure complete degradation. |
| Neutralizing Agent | 1 M Citric Acid or dilute HCl | Used to neutralize the alkaline waste stream before final disposal, bringing the pH to a neutral range (6-8). |
Detailed Experimental Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the chemical inactivation and disposal of 14,15-LTD4.
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Citric Acid or dilute Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemically resistant waste container (e.g., borosilicate glass or high-density polyethylene)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Personal Protective Equipment (PPE) and Hazard Assessment:
-
Before handling 14,15-LTD4 or any chemicals, consult the Safety Data Sheet (SDS) for the compound and all reagents.
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Preparation of the Inactivation Solution:
-
Prepare a 1 M solution of Sodium Hydroxide (NaOH) in water. Exercise caution as this solution is corrosive.
-
-
Dilution of the 14,15-LTD4 Waste:
-
If the 14,15-LTD4 waste is in a pure or highly concentrated form, dilute it with a compatible solvent (e.g., ethanol (B145695) or DMSO) to ensure it remains in solution during the inactivation process.
-
-
Chemical Inactivation via Alkaline Hydrolysis:
-
In a suitable, chemically resistant container, add the 14,15-LTD4 waste solution.
-
Slowly add the 1 M NaOH solution to the waste solution. The goal is to achieve a final pH of ≥ 10. Use a pH meter or pH strips to verify the pH.
-
Gently stir the mixture and allow it to stand for at least 1 hour at room temperature to ensure complete degradation of the leukotriene.
-
-
Neutralization of the Waste Solution:
-
After the 1-hour inactivation period, neutralize the solution by slowly adding a weak acid, such as 1 M citric acid or a dilute HCl solution.
-
Monitor the pH with a pH meter or pH strips, aiming for a neutral pH range of 6 to 8. This step is crucial to avoid disposing of a corrosive waste stream.
-
-
Final Disposal:
-
The inactivated and neutralized solution should be collected in a properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste" and include the contents (e.g., "Inactivated this compound solution, ethanol, water, salts").
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide, based on the principles of chemical inactivation for similar bioactive lipids, provides a robust framework for the safe and effective disposal of this compound in a laboratory setting. By following these procedures, researchers can ensure the safety of personnel and the protection of the environment.
References
Essential Safety and Logistical Guidance for Handling 14,15-Leukotriene D4
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent bioactive lipids like 14,15-Leukotriene D4 is paramount. This novel leukotriene, produced via the 15-lipoxygenase pathway, requires careful management in a laboratory setting.[1] This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and maintain a secure research environment.
Personal Protective Equipment (PPE)
Given the biological potency of leukotrienes, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various tasks involving this compound, based on best practices for handling similar potent lipid compounds.[2]
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles | Double nitrile gloves or nitrile gloves over chemical-resistant gloves (e.g., neoprene) | Fully buttoned lab coat, long pants, and closed-toe shoes | N95 respirator or higher, especially if not handled in a containment hood |
| Dissolving/Diluting | Chemical splash goggles or a face shield | Double nitrile gloves or chemical-resistant gloves (e.g., neoprene, butyl rubber) | Lab coat or a chemical-resistant apron over a lab coat | If not in a fume hood, a respirator with an organic vapor cartridge is recommended |
| Administering to Animals | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if performed in a well-ventilated area |
Operational Plan: A Step-by-Step Guide for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[3]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to control airborne particles and vapors.
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing the solid compound, use a containment hood to prevent inhalation of dust.
-
For dissolving or diluting, add the solvent slowly to the leukotriene to avoid splashing.
3. Spills and Accidental Release:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain the spill using absorbent materials and place the contaminated material into a sealed, labeled container for hazardous waste disposal.
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed hazardous waste container.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
